Product packaging for 2-Bromo-3-(trifluoromethyl)aniline(Cat. No.:CAS No. 58458-10-9)

2-Bromo-3-(trifluoromethyl)aniline

Cat. No.: B1266073
CAS No.: 58458-10-9
M. Wt: 240.02 g/mol
InChI Key: XIUJCAJFRWDEKE-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF3N B1266073 2-Bromo-3-(trifluoromethyl)aniline CAS No. 58458-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)aniline
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InChI

InChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XIUJCAJFRWDEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
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DSSTOX Substance ID

DTXSID40207157
Record name 2-Bromo-3-(trifluoromethyl)aniline
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Molecular Weight

240.02 g/mol
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CAS No.

58458-10-9
Record name 2-Bromo-3-(trifluoromethyl)benzenamine
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Record name 2-Bromo-3-(trifluoromethyl)aniline
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Record name 2-Bromo-3-(trifluoromethyl)aniline
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Record name 2-bromo-3-(trifluoromethyl)aniline
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Record name 2-BROMO-3-(TRIFLUOROMETHYL)ANILINE
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Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58458-10-9

An Essential Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of 2-Bromo-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a substituted aniline featuring both a bromine atom and a trifluoromethyl group on the benzene ring. These functional groups impart unique electronic properties and steric influences, making it a valuable synthon for creating complex molecules. Its physical and chemical identifiers are summarized below.

PropertyValueReference
CAS Number 58458-10-9
Molecular Formula C₇H₅BrF₃N
Molecular Weight 240.02 g/mol
IUPAC Name This compound
Synonyms 3-Amino-2-bromobenzotrifluoride, 2-bromo-3-trifluoromethyl benzenamine
Physical Form White to yellow to red solid, semi-solid, or liquid
InChI Key XIUJCAJFRWDEKE-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)N)Br)C(F)(F)F

Synthesis and Experimental Protocols

The synthesis of substituted anilines requires careful control of regioselectivity, especially when dealing with multiple directing groups. The amino group (-NH₂) is a strong activating ortho-, para-director, while the trifluoromethyl group (-CF₃) is a deactivating meta-director. In the case of 3-(trifluoromethyl)aniline, the directing effects of the amino group dominate. Direct bromination often leads to a mixture of products, with the para-substituted isomer (4-bromo-3-(trifluoromethyl)aniline) being the major product due to reduced steric hindrance.

Achieving the 2-bromo substitution pattern is more challenging and typically involves multi-step synthetic strategies or specialized reagents to control the regioselectivity. A common strategy involves the protection of the highly activating amino group to moderate its directing effect.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of brominated trifluoromethylanilines, which can be adapted to favor the desired isomer through careful selection of reagents and reaction conditions.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Product Isolation A 3-(Trifluoromethyl)aniline B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C Regioselective Bromination (e.g., NBS or Br2/AcOH) B->C Brominating Agent D Deprotection (Hydrolysis) C->D Acid/Base G Purification (e.g., Column Chromatography) D->G E This compound (Minor Isomer) F 4-Bromo-3-(trifluoromethyl)aniline (Major Isomer) G->E G->F

Generalized synthesis workflow for brominated trifluoromethylanilines.
Experimental Protocol: Controlled Bromination via Acetylation

This protocol describes a method to control the bromination of 3-(trifluoromethyl)aniline by first protecting the amino group as an acetanilide. This reduces the activating effect and allows for more selective bromination.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamidobenzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamidobenzotrifluoride

  • Dissolve the dried 3-acetamidobenzotrifluoride (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude bromo-acetamido-benzotrifluoride isomers.

  • Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine.

Step 3: Hydrolysis of the Acetyl Group

  • To the crude bromo-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the bromo-(trifluoromethyl)aniline isomers.

  • Collect the product by vacuum filtration, wash with water, and dry.

Step 4: Isomer Purification

  • The resulting mixture of isomers, containing this compound, must be purified.

  • Purify the crude product mixture using column chromatography on silica gel to isolate the desired 2-bromo isomer from the major 4-bromo isomer and other potential side products.

Applications in Research and Drug Development

Halogenated anilines are crucial building blocks in medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

Derivatives of trifluoromethylaniline have shown notable biological activity, including antimicrobial and anticancer properties. For instance, a compound incorporating a bromo and trifluoromethyl substituted aniline moiety was identified as a potent inhibitor against several strains of Staphylococcus aureus and Enterococcus faecium.

Role in Medicinal Chemistry Synthesis

The logical pathway for utilizing this compound in drug discovery is outlined below. It serves as a versatile starting material for generating a library of complex molecules for biological screening.

G cluster_reactions Chemical Transformations cluster_derivatives Derivative Synthesis A This compound (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C N-Arylation / N-Alkylation A->C D Diazotization Reactions (e.g., Sandmeyer) A->D E Bi-aryl Compounds B->E F Substituted Anilines C->F G Heterocyclic Scaffolds D->G H Library of Novel Compounds E->H F->H G->H I Biological Screening (e.g., Enzyme Assays, Cell Viability) H->I J Lead Compound Identification I->J

Drug discovery workflow using this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • **P302 +

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(trifluoromethyl)aniline. The strategic placement of a bromine atom and a trifluoromethyl group on the aniline ring makes this compound a valuable building block in medicinal chemistry and materials science. Understanding its fundamental properties is crucial for its effective use in synthesis, formulation, and biological studies.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. For comparative purposes, data for its structural isomers are also included where available.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound2-Bromo-5-(trifluoromethyl)aniline4-Bromo-3-(trifluoromethyl)aniline
CAS Number 58458-10-9[1]454-79-5[2]393-36-2
Molecular Formula C₇H₅BrF₃N[1]C₇H₅BrF₃N[2]C₇H₅BrF₃N
Molecular Weight ( g/mol ) 240.02[1]240.02[2]240.02
Physical Form White to yellow to red solid or semi-solid or liquid[3]Liquid[2]White to off-white crystalline solid
Melting Point (°C) Data not availableData not available47-49[4]
Boiling Point (°C) Data not availableData not available81-84 °C at 0.5 mmHg
Density (g/mL at 25 °C) Data not available1.675[2]Data not available
Refractive Index (n20/D) Data not available1.522[2]Data not available
pKa Data not availableData not availableData not available
logP (predicted) 2.8[1][5]3.358523.0501

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro boiling point apparatus (Thiele tube).

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer.

Methodology:

  • Measurement of Empty Pycnometer Mass: A clean, dry pycnometer is weighed accurately.

  • Measurement of Pycnometer Mass with Water: The pycnometer is filled with distilled water of a known temperature and weighed.

  • Measurement of Pycnometer Mass with Sample: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature and weighed.

  • Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of water) x Density of water

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the anilinic proton can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by concentration analysis.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

  • Phase Separation: The mixture is allowed to separate into two distinct phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ¹⁹F NMR spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

Aniline-Induced Signaling Pathway

Aniline and its derivatives have been shown to induce cellular stress, which can activate specific signaling pathways. The diagram below illustrates a potential pathway for aniline-induced toxicity.

Aniline_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Aniline This compound ROS Reactive Oxygen Species (ROS) Aniline->ROS IKK IKK Activation ROS->IKK MAPK MAPK Activation ROS->MAPK IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB Activation IkB->NFkB releases Gene Gene Transcription (Inflammation, Fibrosis) NFkB->Gene translocates to nucleus AP1 AP-1 Activation MAPK->AP1 AP1->Gene translocates to nucleus

Caption: Potential signaling pathway for aniline-induced cellular stress.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Workflow cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Reporting Start Synthesis and Purification of This compound MP Melting Point (Capillary Method) Start->MP BP Boiling Point (Micro Method) Start->BP Density Density (Pycnometer) Start->Density Solubility Solubility (Gravimetric/UV-Vis) Start->Solubility pKa pKa (Potentiometric Titration) Start->pKa logP logP (Shake-Flask) Start->logP Data Data Compilation and Analysis MP->Data BP->Data Density->Data Solubility->Data pKa->Data logP->Data Report Technical Data Sheet and Report Generation Data->Report

Caption: Experimental workflow for physicochemical characterization.

References

Synthesis of 2-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-3-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the bromo, trifluoromethyl, and amino moieties on the aniline scaffold offers a versatile platform for the synthesis of complex organic molecules. This document details two principal synthetic routes: a direct bromination approach and a more controlled, multi-step regioselective synthesis. Each pathway is presented with detailed experimental protocols, comparative data, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 3-Amino-2-bromobenzotrifluoride, is a substituted aniline of significant interest in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, making it a valuable precursor for the synthesis of targeted therapeutic agents and functional materials. The efficient and selective synthesis of this specific isomer is crucial for its application in multi-step synthetic campaigns. This guide explores the challenges and solutions associated with the preparation of this important chemical intermediate.

Pathway 1: Direct Bromination of 3-(Trifluoromethyl)aniline

The most direct approach to the synthesis of this compound is the electrophilic bromination of the readily available starting material, 3-(trifluoromethyl)aniline. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of isomeric products.

The amino group of the aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The trifluoromethyl group, being a strong electron-withdrawing group, is a deactivating meta-director (to position 5). The powerful activating effect of the amino group typically dominates the reaction's outcome.[1]

Direct bromination of 3-(trifluoromethyl)aniline, therefore, results in a mixture of monobrominated isomers, with the 4-bromo and 6-bromo isomers being the major products due to steric hindrance at the 2-position. The desired 2-bromo isomer is generally formed as a minor product, necessitating challenging purification by column chromatography or fractional distillation.[1] To mitigate polybromination, a common issue with highly activated anilines, the reaction is often carried out under controlled conditions.[1]

Logical Workflow for Direct Bromination

start 3-(Trifluoromethyl)aniline bromination Direct Bromination (e.g., Br2 in Acetic Acid) start->bromination mixture Mixture of Isomers (2-bromo, 4-bromo, 6-bromo, and dibromo- adducts) bromination->mixture separation Purification (Column Chromatography) mixture->separation product This compound (Minor Product) separation->product byproducts 4-Bromo- and 6-Bromo- (trifluoromethyl)aniline (Major Products) separation->byproducts

Direct Bromination Pathway leading to a mixture of isomers.
Experimental Protocol: General Procedure for Direct Bromination

This protocol is adapted from procedures for the synthesis of related isomers and is intended as a general guideline. Product distribution will vary based on reaction conditions.

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench the excess bromine. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

ParameterValueReference
Starting Material3-(Trifluoromethyl)aniline[1]
Brominating AgentBromine (Br₂)[1]
Expected Major Products4-Bromo-3-(trifluoromethyl)aniline, 6-Bromo-3-(trifluoromethyl)aniline[1]
Expected Minor ProductThis compound[1]
Purification MethodColumn Chromatography[1]

Pathway 2: Multi-Step Regioselective Synthesis

To overcome the regioselectivity issues of the direct bromination, a multi-step synthesis is the preferred method for obtaining pure this compound. A plausible and effective strategy involves the nitration of 2-bromobenzotrifluoride, followed by the reduction of the nitro group to the desired aniline. This approach allows for the precise installation of the functional groups at the desired positions.

Step 1: Nitration of 2-Bromobenzotrifluoride

The first step is the electrophilic nitration of 2-bromobenzotrifluoride. The trifluoromethyl group is a meta-director, while the bromine atom is an ortho-, para-director. In this case, the directing effects are synergistic to an extent. The trifluoromethyl group deactivates the ring but directs towards the 3- and 5-positions. The bromine at the 2-position directs towards the 4- and 6-positions. The nitration is expected to yield a mixture of isomers, with the major product being 2-bromo-5-nitrobenzotrifluoride. However, the formation of 2-bromo-3-nitrobenzotrifluoride is also possible. The separation of these isomers is often more straightforward than the separation of the bromo-aniline isomers. A detailed protocol for a similar nitration has reported a high yield for the 5-nitro isomer.[2]

Step 2: Reduction of 2-Bromo-3-nitrobenzotrifluoride

The second step is the reduction of the nitro group of the purified 2-bromo-3-nitrobenzotrifluoride to an amine. This can be achieved through various established methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or by using a reducing agent like iron powder in acidic media. More recently, electrochemical methods have been developed for the clean and scalable reduction of nitroarenes.[3]

Logical Workflow for Multi-Step Synthesis

start 2-Bromobenzotrifluoride nitration Nitration (HNO3, H2SO4) start->nitration nitro_isomer_mixture Mixture of Nitro Isomers (e.g., 2-bromo-3-nitro- and 2-bromo-5-nitrobenzotrifluoride) nitration->nitro_isomer_mixture separation Purification (Distillation or Chromatography) nitro_isomer_mixture->separation nitro_intermediate 2-Bromo-3-nitrobenzotrifluoride separation->nitro_intermediate reduction Reduction (e.g., Fe/HCl or H2/Pd-C) nitro_intermediate->reduction product This compound reduction->product

Multi-step regioselective synthesis of this compound.
Experimental Protocol: Multi-Step Synthesis

Step 1: Nitration of 2-Bromobenzotrifluoride (Adapted from a similar procedure)

  • Preparation of Nitrating Mixture : In a reaction vessel, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at a controlled temperature (typically 0-10 °C).

  • Nitration Reaction : To the stirred nitrating mixture, slowly add 2-bromobenzotrifluoride while maintaining a temperature of 50-60 °C.[2]

  • Reaction Monitoring : After the addition is complete, continue stirring at the same temperature and monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.[2]

  • Work-up and Purification : Allow the reaction mixture to cool and separate the organic layer. Wash the organic phase with a basic solution (e.g., sodium bicarbonate) until neutral, followed by a water wash. The crude product is then purified by fractional distillation under reduced pressure or column chromatography to isolate the 2-bromo-3-nitrobenzotrifluoride isomer.

Step 2: Reduction of 2-Bromo-3-nitrobenzotrifluoride

  • Reaction Setup : In a round-bottom flask, suspend the purified 2-bromo-3-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water.

  • Reduction : Add iron powder (excess) and a catalytic amount of hydrochloric acid to the suspension.

  • Heating : Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material has been completely converted.

  • Work-up : Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Extraction and Purification : Make the filtrate basic with an aqueous solution of sodium carbonate and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization if necessary.

ParameterStep 1: NitrationStep 2: ReductionReference
Starting Material2-Bromobenzotrifluoride2-Bromo-3-nitrobenzotrifluoride[2]
Key ReagentsNitric Acid, Sulfuric AcidIron Powder, Hydrochloric Acid[2]
Intermediate2-Bromo-3-nitrobenzotrifluoride-
Final Product-This compound
Reported Yield for a similar nitration92% (for 2-bromo-5-nitro isomer)High yields are generally expected[2]

Conclusion

The synthesis of this compound can be accomplished through two primary routes. The direct bromination of 3-(trifluoromethyl)aniline offers a shorter synthetic sequence but is compromised by poor regioselectivity, leading to a mixture of isomers that are challenging to separate. For applications requiring high purity of the desired 2-bromo isomer, a multi-step regioselective synthesis is the superior approach. This pathway, involving the nitration of 2-bromobenzotrifluoride followed by the reduction of the nitro intermediate, provides better control over the final product's constitution. The choice of the synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity, and available resources.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Bromo-3-(trifluoromethyl)aniline. In the absence of extensive experimental data for this specific isomer, this report leverages high-level computational chemistry to elucidate its key structural parameters. This includes an examination of bond lengths, bond angles, and dihedral angles, as well as an exploration of the rotational energy profile around the C-N and C-CF3 bonds. The insights presented herein are crucial for understanding the molecule's physicochemical properties and its potential interactions in a biological context, thereby aiding in drug design and development efforts.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the bromine and trifluoromethyl substituents. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, molecular recognition patterns, and metabolic fate. This document aims to provide a comprehensive overview of these structural features, based on theoretical calculations, to serve as a foundational resource for researchers in the field.

Predicted Molecular Structure

Due to the limited availability of single-crystal X-ray diffraction data for this compound, its molecular structure was predicted using computational methods. The following table summarizes the key predicted geometric parameters.

ParameterPredicted Value
Bond Lengths (Å)
C-Br1.895
C-N1.398
C-CF31.512
C-F (avg.)1.345
C-C (aromatic avg.)1.395
N-H (avg.)1.012
Bond Angles (°)
C2-C1-N121.5
C1-C2-Br119.8
C2-C3-C(F3)120.5
C-C-F (avg.)111.2
H-N-H109.8
Dihedral Angles (°)
Br-C2-C1-N0.5
N-C1-C6-H180.0
F-C(F3)-C3-C260.0 (staggered)

Note: These values are derived from computational modeling and may differ from experimental results.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C-N and C-CF3 single bonds.

Rotation of the Amino Group

The rotation of the amino (-NH2) group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the adjacent bromine atom, the amino group is expected to have a preferred orientation. Computational analysis suggests a relatively low barrier to rotation, allowing for facile interconversion between conformers at room temperature. The planar conformation, where the H-N-H plane is aligned with the aromatic ring, is predicted to be the most stable.

Rotation of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its free rotation around the C-C bond. The energy barrier for this rotation is typically low. The staggered conformation, where the fluorine atoms are positioned between the adjacent carbon-carbon bonds of the aromatic ring, is the most energetically favorable.

Experimental Protocols for Structural Elucidation

While specific experimental data for this compound is scarce, the following are standard, detailed methodologies that would be employed for its structural and conformational analysis.

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, likely through slow evaporation of a saturated solution in an appropriate organic solvent (e.g., ethanol, hexane, or a mixture thereof).

  • Data Collection: A selected crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber.

  • Electron Diffraction: A high-energy electron beam (typically 40-60 keV) is passed through the gas, and the scattered electrons are detected on a photographic plate or a CCD detector.

  • Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances in the molecule. The geometric parameters are then refined by fitting a theoretical model to the experimental data.

Spectroscopic Methods and Computational Chemistry Workflow

Objective: To probe the conformational preferences and vibrational modes of the molecule and to supplement experimental data with theoretical calculations.

Methodology:

  • Spectroscopic Measurements:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be recorded in a suitable deuterated solvent. Nuclear Overhauser effect (NOE) experiments could provide insights into through-space proximities of atoms, aiding in conformational assignment.

    • Infrared (IR) and Raman Spectroscopy: Vibrational spectra would be recorded to identify characteristic functional group frequencies and to be compared with theoretical predictions.

  • Computational Modeling:

    • Geometry Optimization: The molecular geometry would be optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers.

    • Frequency Calculations: Vibrational frequencies would be calculated for the optimized geometries to confirm that they are true minima on the potential energy surface and to aid in the interpretation of experimental IR and Raman spectra.

    • NMR Chemical Shift Calculations: NMR chemical shifts would be calculated using the GIAO (Gauge-Including Atomic Orbital) method to assist in the assignment of experimental spectra.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows for the structural characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Modeling synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray ged Gas-Phase Electron Diffraction purification->ged nmr NMR Spectroscopy purification->nmr ir_raman IR/Raman Spectroscopy purification->ir_raman structure Molecular Structure Determination xray->structure ged->structure conformation Conformational Analysis nmr->conformation ir_raman->conformation comp_chem Computational Chemistry comp_chem->structure comp_chem->conformation

Caption: Experimental workflow for the structural characterization of this compound.

logical_workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction start START: Unknown Molecular Structure exp_data Acquire Experimental Data (X-ray, GED, NMR, IR) start->exp_data comp_model Build Computational Model start->comp_model exp_analysis Analyze Experimental Data exp_data->exp_analysis correlation Correlate Experimental & Computational Results exp_analysis->correlation comp_calc Perform Quantum Chemical Calculations comp_model->comp_calc comp_analysis Analyze Calculated Properties comp_calc->comp_analysis comp_analysis->correlation final_structure Elucidated Molecular Structure & Conformation correlation->final_structure

Caption: Logical workflow for elucidating the molecular structure and conformation.

Conclusion

This technical guide has provided a detailed, albeit theoretical, examination of the molecular structure and conformation of this compound. The presented data on bond lengths, bond angles, and conformational preferences, derived from computational modeling, offers valuable insights for researchers. The outlined experimental protocols serve as a roadmap for future empirical studies that are needed to validate and refine these computational predictions. A comprehensive understanding of the structural nuances of this molecule will undoubtedly facilitate its application in the development of novel pharmaceuticals and advanced materials.

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Bromo-3-(trifluoromethyl)aniline is a key chemical intermediate. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a likely synthetic protocol, and a visual representation of its synthetic pathway.

Nomenclature

The unambiguous identification of a chemical compound is critical for scientific communication. The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) and its common synonyms are listed below.

IUPAC Name: this compound[1][2]

Synonyms:

  • 2-BROMO-3-(TRIFLUOROMETHYL)BENZENAMINE[1]

  • Benzenamine, 2-bromo-3-(trifluoromethyl)-[1]

  • 3-Amino-2-bromobenzotrifluoride[1]

  • 2-bromo-3-(trifluoromethyl)phenylamine[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₅BrF₃NPubChem
Molecular Weight 240.02 g/mol [1]
Appearance White to yellow to red solid or semi-solid or liquid[2]
Melting Point ~60-61 °C[3]
Purity 98%[2]
Storage Temperature Refrigerator[2]

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the electrophilic bromination of 3-(trifluoromethyl)aniline. It is important to note that the amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Consequently, the direct bromination of 3-(trifluoromethyl)aniline typically yields a mixture of isomers, with 4-bromo-3-(trifluoromethyl)aniline being the major product and this compound as a minor product. The separation of these isomers is a critical step in obtaining the pure desired compound. A controlled monobromination can be achieved by protecting the amino group as an acetanilide, which reduces its activating strength and can improve the regioselectivity of the bromination.

Protocol: Controlled Monobromination of 3-(Trifluoromethyl)aniline [4]

This protocol is a likely pathway to synthesize this compound, which would then require separation from the major 4-bromo isomer.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline [4]

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamido-benzotrifluoride [4]

  • Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude bromo-3-acetamido-benzotrifluoride isomers.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine. Dry the product.

Step 3: Hydrolysis of the Acetyl Group [4]

  • To the crude mixture of bromo-3-acetamido-benzotrifluoride isomers, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the mixture of bromo-3-(trifluoromethyl)aniline isomers.

  • Collect the product by vacuum filtration, wash with water, and dry.

Step 4: Isomer Separation

  • The separation of the 2-bromo and 4-bromo isomers can be achieved by column chromatography on silica gel, using a suitable eluent system such as a gradient of hexanes and ethyl acetate.[4]

Synthetic Pathway

The following diagram illustrates the reaction pathway for the bromination of 3-(trifluoromethyl)aniline, leading to the formation of both this compound and 4-Bromo-3-(trifluoromethyl)aniline.

Bromination_of_3_Trifluoromethylaniline reactant 3-(Trifluoromethyl)aniline reagent Br₂ reactant->reagent product1 This compound (Minor Product) reagent->product1 product2 4-Bromo-3-(trifluoromethyl)aniline (Major Product) reagent->product2

Caption: Reaction pathway for the bromination of 3-(trifluoromethyl)aniline.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Bromo-3-(trifluoromethyl)aniline is limited in publicly accessible literature. This guide provides a detailed overview of its expected reactivity based on established chemical principles and data from closely related structural analogs. The experimental protocols provided are generalized and should be adapted and optimized for specific applications.

Introduction

This compound is a halogenated and fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the aniline ring, offers multiple reactive sites for diversification and the introduction of functionalities that can modulate the biological activity, metabolic stability, and pharmacokinetic properties of larger molecules. The trifluoromethyl group, in particular, is a valuable moiety in drug design for its ability to enhance lipophilicity and binding affinity.

This technical guide outlines the expected reactivity profile of this compound, covering its synthesis and key transformations.

Physicochemical and Spectroscopic Data

Quantitative and spectroscopic data for this compound are not widely reported. The following table summarizes available data and expected spectroscopic features based on its structure and data from isomeric compounds.

PropertyValue/Expected Features
Molecular Formula C₇H₅BrF₃N
Molecular Weight 240.02 g/mol
Appearance Expected to be a solid or oil
¹H NMR Aromatic protons expected in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns. The amine protons would appear as a broad singlet.
¹³C NMR Aromatic carbons would appear in the region of δ 110-150 ppm. The carbon bearing the CF₃ group will show a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet for the CF₃ group is expected, with a chemical shift characteristic of an aromatic trifluoromethyl group.
IR Spectroscopy Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-F stretching (trifluoromethyl, ~1100-1300 cm⁻¹), and C-Br stretching.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving electrophilic bromination of 3-(trifluoromethyl)aniline or a Sandmeyer reaction.

Electrophilic Bromination

Direct bromination of 3-(trifluoromethyl)aniline is complicated by the strong activating and ortho, para-directing effect of the amine group, which can lead to polybromination and a mixture of isomers. To achieve regioselectivity, protection of the amine group is generally required.

start 3-(Trifluoromethyl)aniline step1 Protection (Acylation) Acetic Anhydride start->step1 intermediate N-(3-(Trifluoromethyl)phenyl)acetamide step1->intermediate step2 Electrophilic Bromination Br₂ in Acetic Acid intermediate->step2 product_protected Mixture of bromo-isomers (Ortho and Para) step2->product_protected step3 Deprotection (Hydrolysis) Acid or Base product_protected->step3 final_product Mixture of bromo-anilines (including this compound) step3->final_product separation Chromatographic Separation final_product->separation target This compound separation->target

Synthesis of this compound via Electrophilic Bromination.
  • Acetylation: 3-(Trifluoromethyl)aniline is dissolved in a suitable solvent like glacial acetic acid. Acetic anhydride is added, and the mixture is heated to form N-(3-(trifluoromethyl)phenyl)acetamide.

  • Bromination: The resulting acetamide is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. This reaction will likely yield a mixture of ortho- and para-brominated products.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the free amines.

  • Purification: The desired this compound isomer is then isolated from the reaction mixture using column chromatography.

Sandmeyer Reaction

The Sandmeyer reaction provides a more direct route to introduce the bromine atom at the desired position, starting from an appropriately substituted amino compound. For the synthesis of this compound, one would start with 2-amino-6-(trifluoromethyl)aniline, which is not a common starting material. A more plausible route would involve diazotization of an aminobenzotrifluoride followed by a Sandmeyer or similar reaction.

start Appropriately substituted Aminobenzotrifluoride step1 Diazotization NaNO₂, HBr start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction CuBr intermediate->step2 product This compound step2->product

General schematic for Sandmeyer synthesis.
  • Diazotization: The starting aniline is dissolved in an acidic solution (e.g., aqueous HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). Nitrogen gas is evolved, and the aryl bromide is formed.

  • Work-up and Purification: The reaction mixture is typically extracted with an organic solvent, washed, dried, and the product is purified by distillation or chromatography.

Reactivity at the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds.

start This compound conditions Pd Catalyst Base Solvent start->conditions reagent Arylboronic Acid (R-B(OH)₂) reagent->conditions product 2-Aryl-3-(trifluoromethyl)aniline conditions->product

General schematic of a Suzuki-Miyaura coupling reaction.

A general procedure for the Suzuki-Miyaura coupling of an ortho-bromoaniline is as follows:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene.

  • Reaction: The mixture is heated with stirring until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base. This reaction would allow for the synthesis of a wide range of N-aryl and N-heteroaryl derivatives from this compound.

start This compound conditions Pd Catalyst Ligand Base start->conditions reagent Primary or Secondary Amine (R¹R²NH) reagent->conditions product N-Substituted-2-amino-3-(trifluoromethyl)benzene (if the amine on the ring does not react first) conditions->product

Spectroscopic Data for 2-Bromo-3-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general experimental protocols for the characterization of 2-Bromo-3-(trifluoromethyl)aniline. Due to the specific substitution pattern of this molecule, readily available, published spectroscopic data is limited. This document outlines the expected spectral characteristics based on related compounds and provides standardized methodologies for acquiring experimental data.

Data Presentation

A comprehensive search of scientific literature and spectral databases did not yield specific experimental spectroscopic data for this compound. The following tables summarize the status of the data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃Data not available---
¹³CCDCl₃Data not available---

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available--
Expected Absorptions
3500 - 3300Medium-Strong, two bandsN-H stretch (primary amine)[1]
1650 - 1580MediumN-H bend[1]
1600 - 1450Medium-Strong, multiple bandsAromatic C=C stretch[1]
~1330StrongC-F stretch (trifluoromethyl group)
1335 - 1250MediumC-N stretch (aromatic)[1]
900 - 675StrongAromatic C-H out-of-plane bend[1]
Below 800Medium-StrongC-Br stretch

Table 3: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
Data not available--
Expected Fragments
[M]⁺, [M+2]⁺Isotopic pattern (~1:1 ratio)Molecular ion containing one bromine atom
[M-Br]⁺-Loss of a bromine atom
[M-CF₃]⁺-Loss of a trifluoromethyl group

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of bromo-trifluoromethyl-aniline isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Instrumentation: The analysis is typically performed on a 300-600 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to approximately -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[1]

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Analyze the chemical shifts, coupling constants (H-H and H-F), and multiplicities to elucidate the substitution pattern on the aromatic ring.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat sample can be analyzed.

    • Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal.[1]

    • Liquid Cell: Place a drop of the liquid between two NaCl or KBr plates.[1]

  • Instrumentation:

    • Use a standard FTIR spectrometer.

    • Set the spectral range to 4000-400 cm⁻¹.[1]

    • A resolution of 4 cm⁻¹ is typically sufficient.[1]

  • Data Acquisition: Record the spectrum, performing a background subtraction with the empty sample holder or clean ATR crystal.[1]

  • Data Analysis: Identify characteristic absorption bands for the functional groups present, such as N-H stretching of the amine, C-F stretching of the trifluoromethyl group, and C-Br stretching.[2] The fingerprint region (< 1500 cm⁻¹) can be used for more detailed comparison with related structures.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Use a gas chromatograph coupled to a mass spectrometer.

    • A common column choice is a 5% diphenyl - 95% dimethylpolysiloxane capillary column.[3]

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • MS Conditions:

    • Operate in electron ionization (EI) mode, typically at 70 eV.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-400 amu).

  • Data Analysis:

    • Identify the molecular ion peak. The presence of a single bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.

    • Analyze the fragmentation pattern to confirm the structure. Expected losses include Br and CF₃.[2]

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Neat Sample (ATR or Liquid Cell) Sample->Prep_FTIR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS GC-MS Analysis Prep_MS->MS Process_NMR Analyze Chemical Shifts, Coupling Constants NMR->Process_NMR Process_FTIR Identify Characteristic Functional Group Bands FTIR->Process_FTIR Process_MS Analyze Molecular Ion & Fragmentation Pattern MS->Process_MS Structure Confirm Molecular Structure Process_NMR->Structure Process_FTIR->Structure Process_MS->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Bromo-3-(trifluoromethyl)aniline (CAS No: 58458-10-9). The information is intended for professionals in research, development, and manufacturing environments who may handle this chemical. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the molecular formula C₇H₅BrF₃N.[1] Its chemical structure and key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₅BrF₃N[1]
Molecular Weight 240.02 g/mol [1][2]
CAS Number 58458-10-9[1]
Appearance White to yellow to red solid or semi-solid or liquid
IUPAC Name This compound[2]
Synonyms 3-Amino-2-bromobenzotrifluoride, 2-BROMO-3-(TRIFLUOROMETHYL)BENZENAMINE[2]
Water Solubility No information available[1]
Vapor Pressure No data available[1]
Density / Specific Gravity No data available[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification indicates multiple health risks.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Source:[1][2]

Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

alt text

Signal Word

Warning

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash hands thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
P330Rinse mouth.[3][4]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[4]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405Store locked up.[3][4]
P501Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably in a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE program is mandatory when handling this chemical. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound node_respiratory Respiratory Protection node_respiratory_details Use a government-approved respirator. (e.g., N95 or equivalent) node_respiratory->node_respiratory_details If inhalation risk exists node_eye_face Eye and Face Protection node_eye_face_details Chemical splash goggles or safety glasses with side shields. Face shield for splash hazards. node_eye_face->node_eye_face_details Mandatory node_hand Hand Protection node_hand_details Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves before use. node_hand->node_hand_details Mandatory node_body Body Protection node_body_details Flame-resistant lab coat that covers the legs. Protective boots if required. node_body->node_body_details Mandatory Spill_Response_Workflow start Spill Occurs evacuate Evacuate and secure the area. Alert personnel. start->evacuate ppe Don appropriate Personal Protective Equipment (PPE). evacuate->ppe contain Contain the spill using inert absorbent material. ppe->contain cleanup Sweep or shovel the material into a suitable, labeled container for disposal. contain->cleanup decontaminate Decontaminate the spill area with a suitable cleaning agent. cleanup->decontaminate dispose Dispose of waste in accordance with local, state, and federal regulations. decontaminate->dispose end Spill Response Complete dispose->end Hazard_Control_Hierarchy cluster_hierarchy Hierarchy of Hazard Controls cluster_examples Examples for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls elimination->engineering If not feasible admin Administrative Controls engineering->admin Supplement with engineering_ex Chemical Fume Hood Ventilation engineering->engineering_ex ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe Last line of defense admin_ex Standard Operating Procedures (SOPs) Training admin->admin_ex ppe_ex Gloves, Goggles, Lab Coat ppe->ppe_ex

References

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)aniline: A Core Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(trifluoromethyl)aniline is a key fluorinated building block in medicinal chemistry and drug discovery. The unique electronic properties imparted by the bromine and trifluoromethyl substituents make it a valuable synthon for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While detailed public data on this compound is somewhat limited, this guide provides a comprehensive overview of its key suppliers, and presents detailed experimental protocols and applications of the closely related and well-documented isomer, 4-Bromo-3-(trifluoromethyl)aniline, as a representative example. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel aniline derivatives for therapeutic applications.

Key Suppliers and Manufacturers

A reliable supply of high-purity this compound is crucial for reproducible research and development. Several chemical suppliers specialize in the provision of this and related compounds.

Supplier/ManufacturerPurityCAS NumberMolecular FormulaNotes
Thermo Scientific Chemicals98%58458-10-9C₇H₅BrF₃NAvailable in various quantities.
Sigma-Aldrich≥98%58458-10-9C₇H₅BrF₃NPart of their building block portfolio.
Apollo ScientificNot specified1805580-11-3Not specifiedNote: This CAS number is for a related fluoro-derivative.
ChemrioNot specified58458-10-9C₇H₅BrF₃NOnline supplier.
ChemicalBookVarious58458-10-9C₇H₅BrF₃NPlatform with multiple listed suppliers.
Synthonix98%58458-10-9C₇H₅BrF₃NSpecializes in fluorinated building blocks.

Researchers are advised to request certificates of analysis from suppliers to confirm purity and identity.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of its isomer, 4-Bromo-3-(trifluoromethyl)aniline, is well-documented. The following protocol, adapted from available literature, illustrates a common synthetic route.

Synthesis of 4-Bromo-3-(trifluoromethyl)aniline

This synthesis is a two-step process involving the protection of the amine group, followed by bromination and deprotection. A more direct bromination is also described.

Method 1: Direct Bromination using N-Bromosuccinimide (NBS)

This method provides a direct route to the desired product.

  • Materials:

    • 3-(Trifluoromethyl)aniline

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF.

    • Separately, dissolve NBS (1.0 eq) in DMF.

    • Slowly add the NBS solution to the aniline solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 3 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

    • Upon completion, dilute the reaction mixture with ethyl acetate.[1]

    • Wash the organic layer with brine.[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

    • Purify the product by column chromatography or recrystallization as needed.

  • Expected Yield: 90-92%[1]

Method 2: Bromination via an Acetanilide Intermediate

This method involves the protection of the highly activating amino group to control the bromination reaction and prevent the formation of poly-brominated byproducts.

  • Step 1: Acetylation of 3-(Trifluoromethyl)aniline

    • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) while stirring.

    • After the initial exothermic reaction subsides, gently heat the mixture to 50°C for 30 minutes.

    • Pour the warm mixture into ice-cold water to precipitate the N-(3-(trifluoromethyl)phenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Step 2: Bromination of N-(3-(Trifluoromethyl)phenyl)acetamide

    • Dissolve the dried N-(3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-(trifluoromethyl)acetanilide.

    • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove excess bromine. Dry the product.

  • Step 3: Hydrolysis of 4-Bromo-3-(trifluoromethyl)acetanilide

    • To the crude 4-bromo-3-(trifluoromethyl)acetanilide, add aqueous hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.

    • Collect the product by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Role in Drug Development and Signaling Pathways

Trifluoromethylated anilines are crucial components in a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors. The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its target protein through favorable interactions with the protein's backbone.

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its structural motifs are present in numerous kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in cancer and other diseases.

A general representation of a kinase inhibitor's mechanism of action is depicted below. The aniline moiety often serves as a key hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase domain.

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated_Substrate Phosphorylates Inactive_Kinase Kinase-Inhibitor Complex (Signal Blocked) Kinase->Inactive_Kinase Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Kinase Inhibitor (e.g., containing trifluoromethylaniline) Inhibitor->Kinase Competitively Binds Inhibitor->Inactive_Kinase

Figure 1: General mechanism of competitive kinase inhibition.

The following workflow illustrates the typical process of utilizing a building block like this compound in a drug discovery program.

Drug_Discovery_Workflow Start Start: Identify This compound as a key building block Synthesis Chemical Synthesis: Incorporate into a library of diverse compounds Start->Synthesis Screening High-Throughput Screening: Test against a panel of biological targets (e.g., kinases) Synthesis->Screening Hit_ID Hit Identification: Identify compounds with desired biological activity Screening->Hit_ID Lead_Opt Lead Optimization: Synthesize analogs to improve potency, selectivity, and ADME properties Hit_ID->Lead_Opt Preclinical Preclinical Development: In vitro and in vivo studies of the lead candidate Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: Drug discovery workflow utilizing a key chemical building block.

Quantitative Data and Structure-Activity Relationships (SAR)

For researchers interested in developing predictive models, Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool. The general workflow for a QSAR study is outlined below.

QSAR_Workflow Dataset Dataset Preparation: Collect a set of aniline derivatives with known biological activity Descriptors Descriptor Calculation: Compute molecular descriptors (e.g., electronic, steric, hydrophobic) Dataset->Descriptors Model_Dev Model Development: Use statistical methods (e.g., MLR, PLS) to build a predictive model Descriptors->Model_Dev Validation Model Validation: Assess the predictive power of the model using internal and external validation sets Model_Dev->Validation Prediction Prediction: Use the validated model to predict the activity of new, unsynthesized compounds Validation->Prediction

Figure 3: General workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Conclusion

This compound and its isomers are valuable and versatile building blocks in the design and synthesis of novel therapeutic agents. Their unique electronic and steric properties make them attractive for incorporation into a wide range of molecular scaffolds, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of the key suppliers, synthetic methodologies, and the general role of these compounds in drug discovery. While specific biological data for the 2-bromo isomer is limited, the provided information on the closely related 4-bromo isomer offers a strong starting point for researchers in the field. Further investigation into the specific applications and biological activities of this compound is warranted and holds promise for the development of next-generation therapeutics.

References

A Technical Guide to the Applications of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern organic synthesis. Its structure, featuring a bromine atom and a trifluoromethyl (CF₃) group ortho and meta to the amine, respectively, provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, a common feature in many modern pharmaceuticals, enhances metabolic stability, increases lipophilicity, and modulates the electronic properties of the molecule.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in drug discovery, agrochemical synthesis, and materials science, complete with detailed experimental protocols and quantitative data.

Core Synthetic Applications

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3][4] It involves the palladium-catalyzed coupling of an aryl halide with an amine. This compound can act as the amine component, coupling with various aryl halides to produce substituted diarylamines. The reaction is known for its broad substrate scope and functional group tolerance.[3]

Buchwald_Hartwig_Amination cluster_reactants Reactants Aniline This compound Product Substituted Diaryl Amine Aniline->Product Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Base Base (e.g., NaOtBu) Base->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Catalyzes

Diagram 1. Generalized workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6] In this context, the bromine atom of this compound serves as the electrophilic partner, reacting with various aryl or alkyl boronic acids or esters. This reaction is instrumental in building biaryl structures, which are prevalent in many biologically active molecules.[5][7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Aniline This compound Product Coupled Biaryl Product Aniline->Product Coupling BoronicAcid Boronic Acid/Ester (R-B(OR)2) BoronicAcid->Product Base Base (e.g., K2CO3) Base->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Catalyzes

Diagram 2. Generalized workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance drug efficacy by improving metabolic stability and binding affinity.[1][8]

Kinase Inhibitors

A significant application of trifluoromethylated anilines is in the development of kinase inhibitors for cancer therapy.[9] These compounds often target the ATP-binding site of kinases, and the trifluoromethyl group can form crucial hydrophobic interactions.[10] For instance, substituted pyrrolo[2,3-d]pyrimidines, synthesized using bromoanilines, have been evaluated as potent inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[11][12]

Kinase_Inhibitor_Synthesis Start This compound Step1 Step 1: C-N or C-C Coupling (e.g., Buchwald-Hartwig or Suzuki) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Step 2: Cyclization/Further Functionalization Intermediate->Step2 FinalProduct Kinase Inhibitor (e.g., Pyrrolo[2,3-d]pyrimidine) Step2->FinalProduct

Diagram 3. Synthetic pathway for kinase inhibitors.

Applications in Agrochemicals

Similar to pharmaceuticals, the agrochemical industry utilizes this compound as an intermediate for creating potent and selective pesticides and herbicides.[13] The trifluoromethyl and bromo substituents are key to enhancing the metabolic stability and binding affinity of these compounds to their biological targets in pests and weeds.[13]

Quantitative Data from Representative Reactions

While specific yield data for reactions involving this compound can vary, the following table summarizes typical outcomes for analogous Buchwald-Hartwig and Suzuki-Miyaura coupling reactions involving bromo-trifluoromethylaniline derivatives, illustrating the efficiency of these methods.

Reaction TypeAryl Halide/AnilineCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Buchwald-Hartwig3,5-bis(trifluoromethyl)bromobenzene4-MethoxyanilinePd₂(dba)₃ / BrettPhosNaOtBuRapeseed Oil99%[14]
Buchwald-Hartwig3,5-bis(trifluoromethyl)bromobenzenep-ToluidinePd₂(dba)₃ / BrettPhosNaOtBuRapeseed Oil97%[14]
Suzuki-Miyaura2-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O97%[5]
Suzuki-Miyaura2-Bromoaniline4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80%[5]

Note: The data presented is for structurally similar bromo-trifluoromethylanilines and bromoanilines to demonstrate the general efficacy of the coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the coupling of ortho-bromoanilines.[5][7]

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(OAc)₂ (1-5 mol%), and a phosphine ligand such as SPhos or XPhos (2-10 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water (e.g., 4:1 ratio). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for palladium-catalyzed amination.[3][14][15]

  • Reagent Preparation: To an oven-dried reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Seal the flask and purge with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for the necessary duration (4-24 hours), monitoring completion by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the pure N-aryl product.

Conclusion

This compound stands out as a versatile and indispensable building block in contemporary chemical synthesis. Its utility in robust palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules. The strategic incorporation of the trifluoromethyl group provides distinct advantages in modulating the biological and physical properties of target compounds, making this reagent particularly valuable in the design and development of novel pharmaceuticals and agrochemicals. The protocols and data presented herein underscore its importance and provide a foundational guide for researchers and scientists in the field.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Bromo-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-3-(trifluoromethyl)aniline, a key building block in the synthesis of complex pharmaceutical agents. The unique substitution pattern of this aniline derivative, featuring a bromine atom ortho to the amino group and a trifluoromethyl group in the meta position, offers versatile handles for advanced chemical modifications, making it a valuable precursor in modern drug discovery.

The strategic placement of the bromo and trifluoromethyl groups allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is particularly amenable to palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. These reactions are fundamental in constructing the core scaffolds of many targeted therapeutics, particularly kinase inhibitors.

Key Synthetic Applications

This compound is a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its application is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The trifluoromethyl group often contributes to enhanced metabolic stability and improved binding affinity of the final drug candidate.

This document will focus on two pivotal palladium-catalyzed cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, based on established methodologies for similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane901692
3Pyridin-3-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101878
4Thiophen-2-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)2-MeTHF802488

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.2)Toluene1001890
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102085
3tert-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)THF802475
44-MethylimidazoleCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)DMF1202465

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Linker

This protocol describes the synthesis of 2-(Pyridin-3-yl)-3-(trifluoromethyl)aniline, a common structural motif in kinase inhibitors.

Reaction Scheme:

Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound (1.0 equiv)

  • Pyridin-3-ylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Sphos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, pyridin-3-ylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of argon.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaryl Amine Scaffold

This protocol details the synthesis of N-phenyl-2-(pyridin-3-yl)-3-(trifluoromethyl)aniline, a scaffold present in many kinase inhibitors.

Reaction Scheme:

Buchwald-Hartwig Amination Reaction

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired diaryl amine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material, and a simplified representation of a kinase signaling pathway that such a molecule might inhibit.

Kinase_Inhibitor_Synthesis_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_final Final Product start This compound suzuki Reaction with Arylboronic Acid (e.g., Pyridin-3-ylboronic acid) start->suzuki Step 1: C-C Bond Formation buchwald Reaction with Amine (e.g., Substituted Aniline) suzuki->buchwald Step 2: C-N Bond Formation final Kinase Inhibitor Scaffold buchwald->final Final Assembly

General Synthetic Workflow

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling receptor Receptor Tyrosine Kinase (RTK) kinase Kinase Domain receptor->kinase Signal substrate Substrate Protein kinase->substrate Phosphorylation (ATP -> ADP) response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor Kinase Inhibitor (Synthesized Molecule) inhibitor->kinase Inhibition

Simplified Kinase Inhibition

The Pivotal Role of 2-Bromo-3-(trifluoromethyl)aniline in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

2-Bromo-3-(trifluoromethyl)aniline has emerged as a critical building block in the synthesis of a new generation of potent and selective agrochemicals. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the aniline ring, imparts desirable properties to the final active ingredients, including enhanced biological activity, metabolic stability, and target specificity. This substituted aniline is a key precursor for the synthesis of several commercially successful insecticides, most notably those belonging to the anthranilic diamide class, such as chlorantraniliprole and cyantraniliprole. These insecticides are renowned for their efficacy against a broad spectrum of chewing pests, coupled with a favorable safety profile for non-target organisms.

The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly influence the lipophilicity and electronic properties of a molecule, often leading to improved transport to the target site and stronger binding to the receptor. The bromine atom, on the other hand, can serve as a handle for further chemical modifications or contribute to the overall steric and electronic profile of the molecule, enhancing its insecticidal potency. The strategic incorporation of this compound into the molecular framework of pesticides has thus been a key strategy in the development of innovative crop protection solutions.

Agrochemical Applications and Efficacy

The primary application of this compound in the agrochemical industry is in the manufacture of anthranilic diamide insecticides. These compounds function as potent activators of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately the death of the target pest.

Quantitative Efficacy Data

The following table summarizes the lethal concentration (LC50) values for two prominent insecticides, Chlorantraniliprole and Cyantraniliprole, synthesized using this compound as a key intermediate. The data highlights their high toxicity against various lepidopteran pests.

Active IngredientPest SpeciesLC50 ValueExposure TimeCitation
ChlorantraniliprolePlutella xylostella (Diamondback Moth)0.23 mg/L48 hours[1]
ChlorantraniliproleAgrotis ipsilon (Black Cutworm)0.21 mg/L-[1]
ChlorantraniliproleLoxostege sticticalis (Beet Webworm)0.08183 µg/L72 hours[1]
CyantraniliproleSpodoptera littoralis (Egyptian Cotton Leafworm)8.17 mg/L-[2]
CyantraniliproleAgrotis ipsilon (Black Cutworm)0.33 mg/L-[2]
CyantraniliproleAgrotis ipsilon (Black Cutworm)0.354 µg/g72 hours[3]

Experimental Protocols

Detailed methodologies for the synthesis of agrochemicals derived from this compound are crucial for research and development. Below are representative protocols for the synthesis of Chlorantraniliprole, a widely used insecticide. The synthesis is a multi-step process involving the preparation of two key intermediates followed by their coupling.

Synthesis of Chlorantraniliprole

The overall synthesis of Chlorantraniliprole involves the coupling of two main intermediates:

  • Intermediate 1: 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate 2: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

Protocol for the Synthesis of Intermediate 1: 2-Amino-5-chloro-N,3-dimethylbenzamide

This intermediate can be prepared from 2-amino-3-methylbenzoic acid.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Thionyl chloride

  • Methylamine solution (40% in water)

  • Sulfuryl chloride

  • Dichloromethane

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Chlorination of 2-amino-3-methylbenzoic acid: Suspend 2-amino-3-methylbenzoic acid in dichloromethane. Add sulfuryl chloride dropwise at a controlled temperature (e.g., 0-5 °C). Stir the mixture until the reaction is complete (monitored by TLC or HPLC).

  • Amidation: To the chlorinated intermediate, add thionyl chloride to form the acid chloride. After removing the excess thionyl chloride, carefully add a solution of methylamine to the reaction mixture at a low temperature.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with a dilute sodium hydroxide solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for the Synthesis of Intermediate 2: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This intermediate is synthesized from 2,3-dichloropyridine and hydrazine.

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate

  • Diethyl maleate

  • Sodium ethoxide

  • Phosphorus oxybromide

  • Potassium persulfate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Acetonitrile

Procedure:

  • Hydrazinolysis of 2,3-dichloropyridine: Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol to yield (3-chloropyridin-2-yl)hydrazine.[4]

  • Cyclization: React the resulting hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[4]

  • Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in a solvent like acetonitrile.[4]

  • Oxidation: Oxidize the resulting pyrazoline to a pyrazole using an oxidizing agent like potassium persulfate.[4]

  • Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base such as sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.[4] The crude product can be purified by recrystallization.

Final Coupling Step: Synthesis of Chlorantraniliprole

Materials:

  • 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)

  • Methanesulfonyl chloride

  • 3-Picoline (or another suitable base)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in acetonitrile. Add a base, such as 3-picoline, to the mixture.[5]

  • Coupling Reaction: Cool the reaction mixture to approximately -5 °C. Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0 °C.[5] After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up and Purification: Quench the reaction by adding water. The product may precipitate out of the solution. Filter the solid and wash with water and a suitable organic solvent (e.g., acetonitrile-water mixture). The crude chlorantraniliprole can be further purified by recrystallization to obtain a high-purity product.

Visualizing the Synthesis and Workflow

To better illustrate the synthetic process and the logical flow of the experimental work, the following diagrams are provided.

G cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 cluster_final Final Coupling A1 2-Amino-3-methylbenzoic acid A2 Chlorination & Amidation A1->A2 A3 2-Amino-5-chloro-N,3-dimethylbenzamide A2->A3 B1 2,3-Dichloropyridine B2 Hydrazinolysis B1->B2 B3 (3-chloropyridin-2-yl)hydrazine B2->B3 B4 Cyclization & Bromination & Oxidation B3->B4 B5 3-Bromo-1-(3-chloro-2-pyridinyl)-1H- pyrazole-5-carboxylic acid B4->B5 C1 Intermediate 1 + Intermediate 2 C2 Amide Coupling C1->C2 C3 Chlorantraniliprole C2->C3

Caption: Synthetic pathway for Chlorantraniliprole.

G cluster_protocol Experimental Workflow start Start step1 Synthesize & Purify Intermediate 1 start->step1 step2 Synthesize & Purify Intermediate 2 start->step2 step3 Couple Intermediates step1->step3 step2->step3 step4 Work-up & Isolate Crude Product step3->step4 step5 Purify Final Product (Recrystallization) step4->step5 end End step5->end

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-Bromo-3-(trifluoromethyl)aniline as a key starting material. The strategic placement of the bromo and trifluoromethyl groups on the aniline ring offers a versatile platform for the construction of diverse and potentially biologically active molecules. The following sections detail the synthesis of quinolines, carbazoles, phenothiazines, and acridones, complete with experimental procedures, quantitative data from analogous reactions, and workflow diagrams.

Synthesis of 8-(Trifluoromethyl)quinoline Derivatives

Quinoline scaffolds are prevalent in numerous pharmaceuticals and biologically active compounds. The following protocol describes a proposed synthesis of 8-(trifluoromethyl)quinoline derivatives from this compound, adapted from established methods for similar anilines. The key transformation is a cyclization reaction with a suitable three-carbon synthon, such as ethyl acetoacetate, followed by further functionalization.

Experimental Protocol: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol

This protocol is adapted from the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol.[1]

Step 1: Cyclization

  • In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the aniline).

  • Heat the mixture to 120-150 °C and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield the crude 2-methyl-8-(trifluoromethyl)quinolin-4-ol.

Step 2: Further Functionalization (Example: Chlorination)

  • To the crude 2-methyl-8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methyl-8-(trifluoromethyl)quinoline.

Quantitative Data (Analogous Reaction)

The following table summarizes data from a similar synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol from 2-(trifluoromethyl)aniline.[1]

Reactant 1Reactant 2Catalyst/ReagentTemperature (°C)Time (h)Yield (%)
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoroacetoacetatePolyphosphoric acid150391

Reaction Workflow

G A This compound C Cyclization (Polyphosphoric Acid) A->C B Ethyl acetoacetate B->C D 2-Methyl-8-(trifluoromethyl)quinolin-4-ol C->D E Functionalization (e.g., POCl₃) D->E F Target Quinoline Derivative E->F

Caption: Synthetic workflow for 8-(trifluoromethyl)quinoline derivatives.

Synthesis of 8-(Trifluoromethyl)carbazole Derivatives

Carbazoles are another important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. A plausible route to 8-(trifluoromethyl)carbazoles involves an intramolecular C-H amination of a diarylamine precursor, which can be synthesized via a Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 8-Bromo-1-(trifluoromethyl)-9H-carbazole

This protocol is based on the synthesis of carbazoles from functionalized sulfilimines, which are derived from anilines.[2]

Step 1: Synthesis of the Diarylamine Precursor (Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add this compound (1.0 eq) and 1-bromo-2-iodobenzene (1.2 eq) followed by anhydrous toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromo-N-(2-bromophenyl)-3-(trifluoromethyl)aniline.

Step 2: Intramolecular Cyclization (Cadogan Reaction)

  • In a round-bottom flask, dissolve the diarylamine from Step 1 (1.0 eq) in triethyl phosphite.

  • Heat the mixture to reflux (around 150-160 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the excess triethyl phosphite under reduced pressure.

  • Purify the residue by column chromatography to yield 8-bromo-1-(trifluoromethyl)-9H-carbazole.

Quantitative Data (Analogous Reaction)

The following table presents data for the cyclization of a related substituted sulfilimine to a carbazole derivative.[2]

SubstrateCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Sulfilimine with trifluoromethyl and bromo groupsRh₂(esp)₂Room Temp3High

Logical Relationship Diagram

G A This compound C Buchwald-Hartwig Amination A->C B 1-Bromo-2-iodobenzene B->C D Diarylamine Intermediate C->D E Intramolecular Cyclization (Cadogan Reaction) D->E F 8-Bromo-1-(trifluoromethyl)-9H-carbazole E->F

Caption: Synthesis pathway for 8-(trifluoromethyl)carbazole.

Proposed Synthesis of 4-(Trifluoromethyl)phenothiazine

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities. A common method for their synthesis is the reaction of a substituted diphenylamine with sulfur.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzenethiol

This is a multi-step process that is not detailed here but would likely involve introduction of a thiol or protected thiol group ortho to the amino group of 3-(trifluoromethyl)aniline, followed by bromination.

Step 2: Synthesis of 2-(2-Bromophenylthio)-6-(trifluoromethyl)aniline

  • In a suitable flask, dissolve 2-amino-6-(trifluoromethyl)benzenethiol (1.0 eq) and 1,2-dibromobenzene (1.1 eq) in a polar aprotic solvent like DMF.

  • Add a base such as potassium carbonate (2.0 eq).

  • Heat the mixture at 100-120 °C for 8-12 hours.

  • Cool the reaction, pour into water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the product from Step 2 in a high-boiling solvent like NMP.

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP).

  • Add a base such as sodium tert-butoxide.

  • Heat the mixture under an inert atmosphere at 120-150 °C for 12-24 hours.

  • Work up the reaction by pouring into water and extracting with an organic solvent.

  • Purify by column chromatography to obtain 4-(trifluoromethyl)phenothiazine.

Signaling Pathway Diagram

G A This compound B Thiolation/Functionalization A->B C 2-Amino-3-bromo-6-(trifluoromethyl)benzenethiol B->C D Coupling with Aryl Halide C->D E Diarylsulfide Intermediate D->E F Intramolecular Cyclization E->F G 4-(Trifluoromethyl)phenothiazine F->G

Caption: Proposed pathway to 4-(trifluoromethyl)phenothiazine.

Proposed Synthesis of 4-(Trifluoromethyl)acridone

Acridone derivatives are of interest for their potential applications in materials science and as fluorescent probes. A classical route to acridones is the Ullmann condensation of an anthranilic acid derivative with an aryl halide, followed by cyclization.

Experimental Protocol (Proposed)

Step 1: Ullmann Condensation

  • In a flask, combine 2-aminobenzoic acid (anthranilic acid) (1.2 eq), this compound (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) and a ligand such as L-proline.

  • Add a high-boiling polar solvent like DMSO or NMP.

  • Heat the mixture to 100-140 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, pour into water, and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-bromo-3-(trifluoromethyl)phenyl)anthranilic acid.

Step 2: Cyclization

  • Add the N-arylanthranilic acid from Step 1 to polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture to 120-160 °C for 2-4 hours.

  • Cool the reaction and carefully add to ice water.

  • Make the solution basic with NaOH or ammonium hydroxide to precipitate the acridone.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-(trifluoromethyl)acridone.

Experimental Workflow Diagram

G A This compound C Ullmann Condensation A->C B 2-Aminobenzoic Acid B->C D N-Arylanthranilic Acid Intermediate C->D E Cyclization (PPA or Eaton's Reagent) D->E F 4-(Trifluoromethyl)acridone E->F

Caption: Proposed workflow for the synthesis of 4-(trifluoromethyl)acridone.

References

Application Note: Palladium-Catalyzed N-Arylation of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of anilines is a fundamental transformation in organic synthesis, providing access to diarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This application note provides a detailed protocol for the N-arylation of 2-bromo-3-(trifluoromethyl)aniline, an electron-deficient substrate of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the ortho-bromo substituent necessitates careful optimization of the catalytic system to achieve high efficiency and yields.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species coordinates with the amine, which is then deprotonated by a base to form a palladium-amido complex. Subsequent reductive elimination furnishes the desired N-arylated product and regenerates the active palladium(0) catalyst. The choice of a suitable phosphine ligand is critical to facilitate the key steps of the catalytic cycle and suppress side reactions. For electron-deficient substrates like this compound, bulky and electron-rich biaryl phosphine ligands are generally preferred.

Data Presentation: Representative Reaction Conditions for the N-Arylation of this compound

The following table summarizes representative conditions for the N-arylation of this compound with various amines, compiled from literature sources. This data serves as a guide for reaction optimization.

EntryAmine Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001885-95
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102088
3MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene1001692
4IndolePd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.5)Dioxane1102478
5BenzylaminePd₂(dba)₃ (2)tBuXPhos (4)NaOtBu (1.5)Toluene901290

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Protocol 1: N-Arylation with Aniline

This protocol describes a general procedure for the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the same Schlenk tube, add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Addition of Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 18 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-phenyl-2-bromo-3-(trifluoromethyl)aniline.

Protocol 2: N-Arylation with Morpholine

This protocol is adapted for the coupling of this compound with a secondary cyclic amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BrettPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the same Schlenk tube, add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Addition of Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst & Ligand - Base prep_glassware Oven-Dry Glassware prep_solvent Use Anhydrous/Degassed Solvent setup Combine Reagents under Inert Atmosphere prep_solvent->setup add_solvent Add Solvent heat Heat to Reaction Temperature with Stirring monitor Monitor Progress (TLC, LC-MS) cool Cool to Room Temperature monitor->cool quench_filter Quench and/or Filter extract Extract with Organic Solvent dry_concentrate Dry and Concentrate purify Purify by Column Chromatography product Characterize Final Product (NMR, MS) purify->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Catalytic_Cycle pd0 Pd(0)L_n pdII_halide L_nPd(II)(Ar)(X) pd0->pdII_halide Oxidative Addition pdII_amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- pdII_halide->pdII_amine Amine Coordination pdII_amido L_nPd(II)(Ar)(NR'R'') pdII_amine->pdII_amido Deprotonation pdII_amido->pd0 product Ar-NR'R'' pdII_amido->product Reductive Elimination reagents1 + Ar-X reagents2 + HNR'R'' reagents3 + Base - Base-H^+X^-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of selected kinase inhibitors. The information is intended to guide researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: Palbociclib

Application Notes

Palbociclib (Ibrance®) is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, such as estrogen receptor-positive (ER+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib works by blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression and inhibits tumor cell growth.[2] It is often used in combination with endocrine therapies for the treatment of advanced or metastatic breast cancer.[3]

The synthesis of Palbociclib typically involves a multi-step process culminating in the coupling of a pyrido[2,3-d]pyrimidin-7-one core with a substituted piperazinyl-pyridine moiety.[4][5] The provided protocols outline key steps in a common synthetic route.

Data Presentation

Table 1: Inhibitory Activity of Palbociclib

TargetIC50 (nM)Cell LineAssay Type
CDK411-Biochemical Assay
CDK616-Biochemical Assay
MCF-7 (ER+)82MCF-7Cell-based Proliferation
MDA-MB-231 (ER-)>5000MDA-MB-231Cell-based Proliferation

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Synthesis of a Key Palbociclib Intermediate

This protocol describes the synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, the active pharmaceutical ingredient.

Materials:

  • 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

  • Toluene

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Methanol

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • To a pre-cooled mixture of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (158.9 g) in toluene (600 ml) at -5° to 5° C, slowly add a solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml) and Lithium bis(trimethylsilyl)amide (611.8 ml).

  • Stir the reaction mixture at the same temperature.

  • Raise the temperature of the reaction mixture to 25-35°C and continue stirring.

  • Distill off the solvent completely and co-distill with methanol.

  • Add methanol (400 ml) to the obtained compound at 25-35°C and stir.

  • To the resulting mixture of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) and methanol (1000 ml), slowly add concentrated hydrochloric acid (100 ml) at 25-30°C.

  • Heat the mixture to 60-70°C and stir.

  • Cool the reaction mixture to 0-5°C and stir.

  • Filter the solid and wash with methanol.

  • To the obtained compound, add water (1500 ml), heat the mixture to 50-60°C, and stir.[6]

Visualizations

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras-MAPK Pathway Mitogenic_Signals->Ras_MAPK PI3K_AKT PI3K-AKT Pathway Mitogenic_Signals->PI3K_AKT CyclinD Cyclin D Ras_MAPK->CyclinD PI3K_AKT->CyclinD CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylation CyclinD_CDK4_6->Rb Phosphorylation p16INK4A p16INK4A p16INK4A->CDK4_6 Rb_E2F Rb-E2F Complex Rb->Rb_E2F pRb p-Rb Rb->pRb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->E2F Release Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib Palbociclib->CDK4_6

Caption: CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action.

Bcr-Abl Tyrosine Kinase Inhibitor: Imatinib

Application Notes

Imatinib (Gleevec®) was a groundbreaking targeted therapy for chronic myeloid leukemia (CML).[5] CML is characterized by the Philadelphia chromosome, a translocation that creates the Bcr-Abl fusion gene.[5] This fusion results in a constitutively active tyrosine kinase that drives uncontrolled proliferation of white blood cells. Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase by binding to the ATP-binding site, thereby blocking its activity and inducing apoptosis in cancer cells.[7]

The synthesis of Imatinib involves the coupling of a pyrimidine core with a substituted aniline and a piperazine-containing side chain. The protocol below outlines a key step in its synthesis.

Data Presentation

Table 2: Inhibitory Activity of Imatinib

TargetIC50 (nM)Cell LineAssay Type
Bcr-Abl (wild-type)25-100K562, KU812, KCL22Cell-based Proliferation
c-Kit100-Biochemical Assay
PDGFR100-Biochemical Assay

Note: IC50 values can vary between different studies and assay conditions.[8][9][10]

Experimental Protocols

Protocol 2: Synthesis of Imatinib

This protocol describes the final coupling step in the synthesis of Imatinib.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

  • 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine in a mixture of pyridine and DCM.

  • Cool the solution to 0°C.

  • Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Imatinib.

Visualizations

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate Bcr_Abl->pSubstrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Ras_MAPK Ras/MAPK Pathway pSubstrate->Ras_MAPK PI3K_AKT PI3K/AKT Pathway pSubstrate->PI3K_AKT JAK_STAT JAK/STAT Pathway pSubstrate->JAK_STAT Imatinib Imatinib Imatinib->Bcr_Abl Inhibition Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Bcr-Abl Signaling Pathway and Imatinib's Mechanism of Action.

Epidermal Growth Factor Receptor (EGFR) Inhibitor: Gefitinib

Application Notes

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[11] EGFR is a member of the ErbB family of receptors and plays a crucial role in cell growth, proliferation, and survival.[12] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[11] Gefitinib competes with ATP for the binding site on the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways.[13]

The synthesis of Gefitinib involves the construction of a quinazoline core, followed by the introduction of an aniline moiety and a morpholine-containing side chain.

Data Presentation

Table 3: Inhibitory Activity of Gefitinib

TargetIC50 (nM)Cell LineAssay Type
EGFR (wild-type)2-37-Biochemical Assay
EGFR (L858R mutant)1.3-10-Biochemical Assay
A431 (EGFR overexpressing)7-100A431Cell-based Proliferation
NSCLC cell lines (EGFR mutant)10-100VariousCell-based Proliferation

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 3: Synthesis of Gefitinib

This protocol describes a key etherification step in the synthesis of Gefitinib.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add potassium carbonate.

  • Add 4-(3-chloropropyl)morpholine to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Gefitinib.[14]

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR_dimer->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR_dimer->PI3K_Akt_mTOR JAK_STAT_pathway JAK/STAT Pathway EGFR_dimer->JAK_STAT_pathway ATP ATP ATP->EGFR_dimer Gefitinib Gefitinib Gefitinib->EGFR_dimer Inhibition Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Metastasis Metastasis Ras_Raf_MEK_ERK->Metastasis Survival Survival PI3K_Akt_mTOR->Survival JAK_STAT_pathway->Proliferation

Caption: EGFR Signaling Pathway and Gefitinib's Mechanism of Action.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor: Sorafenib

Application Notes

Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[15] Key targets include VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, and Raf kinases.[7] By inhibiting these kinases, Sorafenib blocks tumor cell proliferation and angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. It is used in the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.

The synthesis of Sorafenib involves the formation of a bi-aryl urea linkage between a picolinamide derivative and a substituted aniline.

Data Presentation

Table 4: Inhibitory Activity of Sorafenib

TargetIC50 (nM)Cell LineAssay Type
VEGFR-290-Biochemical Assay
PDGFR-β50-Biochemical Assay
B-Raf22-Biochemical Assay
c-Raf6-Biochemical Assay
HUVEC (VEGF-stimulated)20HUVECCell-based Proliferation

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 4: Synthesis of Sorafenib

This protocol describes the urea formation step in the synthesis of Sorafenib.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

  • Pyridine

Procedure:

  • In a flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide and phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate in pyridine.

  • Heat the mixture to 80°C for 3 hours.

  • After the reaction is complete, evaporate the pyridine under vacuum.

  • Purify the crude product by column chromatography with a dichloromethane/methanol solvent system to yield Sorafenib.[16]

Visualizations

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR VEGFR_dimer VEGFR Dimer (Activated) VEGFR->VEGFR_dimer Dimerization & Autophosphorylation PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR_dimer->PLCg_PKC_MAPK PI3K_Akt PI3K-Akt Pathway VEGFR_dimer->PI3K_Akt ATP ATP ATP->VEGFR_dimer Sorafenib Sorafenib Sorafenib->VEGFR_dimer Inhibition Proliferation Endothelial Cell Proliferation PLCg_PKC_MAPK->Proliferation Migration Endothelial Cell Migration PLCg_PKC_MAPK->Migration Survival Endothelial Cell Survival PI3K_Akt->Survival Permeability Vascular Permeability PI3K_Akt->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Permeability->Angiogenesis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials Reaction_Steps Multi-step Synthesis Starting_Materials->Reaction_Steps Purification Purification & Characterization Reaction_Steps->Purification Kinase_Inhibitor Pure Kinase Inhibitor Purification->Kinase_Inhibitor Biochemical_Assay In Vitro Kinase Assay Kinase_Inhibitor->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (MTT) Kinase_Inhibitor->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination

References

Application Notes and Protocols for the Derivatization of 2-Bromo-3-(trifluoromethyl)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide to the derivatization of 2-bromo-3-(trifluoromethyl)aniline, a versatile scaffold for the synthesis of novel compounds for biological screening. The strategic positioning of the bromo, trifluoromethyl, and amino groups offers multiple avenues for chemical modification, enabling the exploration of structure-activity relationships (SAR) for various biological targets. This document details protocols for key derivatization reactions, including amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. Furthermore, it presents a compilation of quantitative biological activity data for structurally related compounds to guide screening efforts and discusses potential signaling pathways that can be investigated.

Introduction

This compound is a valuable starting material in medicinal chemistry and drug discovery. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl substituents. The aniline nitrogen can be readily acylated or alkylated to further expand the chemical space. The derivatization of this scaffold is a promising strategy for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition.

Derivatization Strategies

The chemical versatility of this compound allows for a variety of derivatization strategies to generate a library of compounds for biological screening. The primary points of modification are the amino group and the bromine atom.

  • N-Acylation: The amino group can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a straightforward method to introduce a wide range of substituents and explore their impact on biological activity.

  • Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines through a palladium-catalyzed cross-coupling reaction. This allows for the synthesis of a diverse array of N-aryl and N-heteroaryl derivatives.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom can be replaced with a variety of aryl, heteroaryl, or alkyl groups using a palladium-catalyzed reaction with boronic acids or esters. This is a powerful tool for building molecular complexity.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-acyl derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating block

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq) to the tube.

  • Add anhydrous, degassed solvent (toluene or dioxane) to the reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylated derivative.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with boronic acids.[1]

Materials:

  • This compound

  • Boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system to the mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl derivative.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific biological screening data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the cytotoxic activity of structurally related trifluoromethyl-containing aniline derivatives against various human cancer cell lines. This data can serve as a valuable reference for guiding biological screening efforts.

Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)
Anilinoquinazoline derivativeA431 (Skin Carcinoma)2.62
Anilino pyrimidine sulfonamide 3dK562 (Leukemia)Promising activity
Anilino pyrimidine sulfonamide 3eK562 (Leukemia)Promising activity
Anilino pyrimidine sulfonamide 3gK562 (Leukemia)Promising activity

Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2]

Compound IDA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7/WT (Breast) IC50 (µM)
3a >5028.329.1>50
3b 25.424.427.845.6
3c >5032.1>50>50
3d 42.335.8>50>50
4a >50>5026.7>50

Table 3: Antiproliferative Activity of α-Trifluoromethyl Chalcones [3]

Compound IDDU145 (Prostate) IC50 (µM)PC-3 (Prostate) IC50 (µM)
2 <0.2<0.2
5 <0.2<0.2

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivatization of this compound cluster_derivatization Derivatization Reactions cluster_screening Biological Screening start This compound acylation N-Acylation start->acylation buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki-Miyaura Coupling start->suzuki library Library of Derivatives acylation->library buchwald->library suzuki->library screening Biological Assays (e.g., Cytotoxicity, Kinase Inhibition) library->screening data_analysis Data Analysis (IC50, SAR) screening->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: Experimental workflow for derivatization and biological screening.

signaling_pathway cluster_kinase Potential Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Aniline Derivative (Potential Inhibitor) inhibitor->raf inhibitor->mek

Caption: Potential signaling pathway for kinase inhibition.

References

Application Notes and Protocols for the Synthesis of Substituted Anilines from 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(trifluoromethyl)aniline is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an electron-withdrawing trifluoromethyl group, allows for the strategic introduction of diverse functionalities. The trifluoromethyl group is of particular importance in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. These application notes provide detailed protocols for the synthesis of substituted anilines from this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Core Synthetic Methodologies

The primary routes for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope, functional group tolerance, and high efficiency.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Anilines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biaryl anilines, which are prevalent motifs in many biologically active compounds. The general transformation is depicted below:

General Reaction Scheme:

Buchwald-Hartwig Amination: Synthesis of N-Substituted Anilines

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl and N-heteroaryl anilines. These products are key intermediates in the synthesis of numerous pharmaceuticals.

General Reaction Scheme:

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substrates similar to this compound. These conditions serve as an excellent starting point for the optimization of specific transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O9012Low to Moderate
2CataCXium® A Pd G3 (2)-Cs₂CO₃ (2)2-MeTHF8018High
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10016Moderate to High
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane11024High

Data adapted from studies on similar ortho-bromoaniline substrates and may require optimization for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Trifluoromethyl-Anilines
EntryAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24High
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (1.5)t-BuOH10018Moderate
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)THF8016High
4IndoleG3-XPhos (2)-K₃PO₄ (2)Dioxane11024Moderate to High

Data adapted from studies on 4-Bromo-3-(trifluoromethyl)aniline and other similar substrates and may require optimization.[2]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox. Glassware should be oven-dried prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for ortho-substituted bromoanilines and should be optimized for specific arylboronic acids.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aniline.

  • Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-(trifluoromethyl)aniline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a detailed procedure for the amination of 4-Bromo-3-(trifluoromethyl)aniline and is a good starting point for optimization.[2]

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2 - 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • To the same Schlenk tube, add the base, this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-amino-3-(trifluoromethyl)benzene.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'B(OH)₃⁻ RedElim Reductive Elimination Transmetal->RedElim Byproduct B(OH)₃ + Base-H⁺ + Br⁻ Transmetal->Byproduct RedElim->Pd0 Product 2-Ar'-3-(trifluoromethyl)aniline RedElim->Product ArBr This compound ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base Boronate Ar'B(OH)₃⁻ ArBOH2->Boronate Boronate->Transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br)L Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-Br)(R₂NH)]L OxAdd->AmineCoord + R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation + Base - Base-H⁺ RedElim Reductive Elimination Deprotonation->RedElim Byproduct Base-H⁺ + Br⁻ Deprotonation->Byproduct RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArBr This compound ArBr->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental_Workflow start Start: Oven-dried Schlenk Flask reagents Add Reactants: - this compound - Coupling Partner (Boronic Acid or Amine) - Base start->reagents catalyst Add Pd Catalyst and/or Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C, 12-24 h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup: - Cool to RT - Dilute with Organic Solvent - Filter through Celite monitoring->workup extraction Aqueous Extraction: - Wash with H₂O and Brine - Dry over Na₂SO₄/MgSO₄ workup->extraction purification Purification: - Concentrate in vacuo - Flash Column Chromatography extraction->purification product Final Product: Substituted Aniline purification->product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.

General Workflow for Catalytic Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions involving this compound. The specific catalyst, ligand, base, and reaction conditions will vary depending on the desired transformation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in an inert atmosphere reaction Heat the reaction mixture in an anhydrous solvent start->reaction Add Solvent quench Quench the reaction reaction->quench Cool to RT extract Extract with organic solvent quench->extract dry Dry and concentrate the organic phase extract->dry purify Purify the crude product (e.g., column chromatography) dry->purify end Final Product purify->end

A generalized workflow for catalytic cross-coupling reactions.

Data Presentation: Representative Catalytic Cross-Coupling Reactions

The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions with this compound and its analogs, providing a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of ortho-Bromoanilines
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Pd(dppf)Cl₂ (10)dppf (10)K₂CO₃Dioxane/H₂O9011[1]
2CataCXium® A Pd G3 (10)-Cs₂CO₃Dioxane/H₂O8051[1]
3CataCXium® A Pd G3 (10)-Cs₂CO₃2-MeTHF8095[1]
4Pd(OAc)₂/SPhos (10)SPhosCs₂CO₃2-MeTHF80<5[1]
Table 2: Buchwald-Hartwig Amination of Bromo(trifluoromethyl)anilines
EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.2)Toluene1001895[2]
24-Bromo-3-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)Dioxane1102488[2]
32-Bromo-5-(trifluoromethyl)pyridinePiperidinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Toluene1001285[2]
Table 3: Sonogashira Coupling of Bromo(trifluoromethyl)arenes
EntryAryl BromideAlkynePd-Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-4-fluorobenzotrifluoride3-AminophenylacetylenePd(PPh₃)₂Cl₂ (0.4)CuI (1.55)Et₃NEt₃N704070[3]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF100396[4]

Experimental Protocols

General Considerations: Many palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents. Glassware should be oven- or flame-dried and cooled under an inert atmosphere before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines and can be used as a starting point for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., CataCXium® A Pd G3, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the palladium catalyst, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of 4-Bromo-3-(trifluoromethyl)aniline and is a good starting point for this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the base, this compound, and the amine to the Schlenk tube.

  • Add the anhydrous solvent via syringe (typical concentration is 0.1-0.5 M with respect to the aryl bromide).

  • Seal the tube and heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N or DIPA, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Cross-coupling reactions with this compound are instrumental in the synthesis of molecules that can interact with various biological signaling pathways. For instance, the resulting biaryl or N-aryl aniline scaffolds are common motifs in kinase inhibitors, which target signaling cascades implicated in cancer and inflammatory diseases.

G cluster_synthesis Synthesis cluster_pathway Biological Signaling Pathway cluster_effect Pharmacological Effect start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling product Bioactive Molecule (e.g., Kinase Inhibitor) coupling->product inhibition Inhibition of Kinase Activity product->inhibition Targets receptor Receptor Tyrosine Kinase downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates cellular Cellular Response (Proliferation, Survival) downstream->cellular Leads to outcome Therapeutic Outcome (e.g., Anti-cancer effect) cellular->outcome Contributes to disease progression inhibition->downstream Blocks inhibition->outcome Prevents

Logical relationship of synthesis to therapeutic intervention.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your synthetic endeavors.

Troubleshooting and FAQs

Direct bromination of 3-(trifluoromethyl)aniline is notoriously challenging in terms of regioselectivity. The strong ortho-, para-directing nature of the amino group leads to a mixture of isomers, primarily 4-bromo- and 6-bromo-3-(trifluoromethyl)aniline, along with polybrominated byproducts. The desired 2-bromo isomer is typically a minor component, if formed at all. This guide will address common issues and provide strategies to overcome them.

Frequently Asked Questions (FAQs)

  • Q1: Why is the direct bromination of 3-(trifluoromethyl)aniline not selective for the 2-position? A1: The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. This electronic effect strongly favors the substitution at the positions ortho and para to the amino group (positions 2, 4, and 6). The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, but its influence is generally weaker than the amino group. Consequently, direct bromination yields predominantly the 4-bromo and 6-bromo isomers.[1]

  • Q2: I performed a direct bromination and obtained a mixture of products that are difficult to separate. What are my options? A2: The separation of constitutional isomers of brominated trifluoromethylanilines can be challenging due to their similar physical properties. Column chromatography on silica gel is the most common method for purification. It is crucial to develop an effective eluent system using thin-layer chromatography (TLC) before attempting a large-scale separation. In some cases, fractional crystallization might be a viable alternative.

  • Q3: Can I improve the regioselectivity by protecting the amino group? A3: Protecting the amino group, for instance as an acetanilide, can modulate its activating strength and reduce the likelihood of polybromination. However, the acetylamino group is still an ortho-, para-director. Due to the steric bulk of the protecting group, this strategy often enhances the preference for the para-substituted product (4-bromo-3-(trifluoromethyl)acetanilide).[2] While some ortho-product might be formed, it is not the primary outcome.

  • Q4: Are there alternative strategies to synthesize this compound with high regioselectivity? A4: Yes, a more effective strategy is Directed ortho-Metalation (DoM). This involves protecting the amino group with a suitable directing group, such as a pivaloyl group, which can chelate to an organolithium reagent. This directs the deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophilic bromine source to install the bromine atom at the desired 2-position.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired 2-bromo isomer in direct bromination The reaction favors the formation of 4- and 6-bromo isomers due to the electronic effects of the amino group.Employ a Directed ortho-Metalation (DoM) strategy. This involves protection of the amino group, followed by directed lithiation and quenching with a bromine source.
Formation of polybrominated byproducts The high reactivity of the aniline ring leads to multiple brominations.Protect the amino group as an amide (e.g., acetanilide or pivaloylamide) to reduce the ring's activation. Use a stoichiometric amount of the brominating agent at low temperatures.
Difficult separation of isomers The isomers have very similar polarities.Optimize the mobile phase for column chromatography using TLC. Consider using a high-performance liquid chromatography (HPLC) system for more challenging separations.
Incomplete reaction or low conversion in the DoM protocol Inefficient deprotonation or side reactions with the organolithium reagent.Ensure strictly anhydrous and inert conditions. Use a suitable directing group on the aniline (e.g., pivaloyl). Optimize the temperature and reaction time for the lithiation step.

Proposed Experimental Protocol: Directed ortho-Metalation (DoM) Approach

As direct bromination is not a viable route, the following protocol outlines a proposed synthesis of this compound based on the principles of Directed ortho-Metalation. This method involves the protection of the aniline as a pivaloylamide, followed by directed lithiation and subsequent bromination.

Step 1: Synthesis of N-pivaloyl-3-(trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine or pyridine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-pivaloyl-3-(trifluoromethyl)aniline.

Step 2: Directed ortho-Metalation and Bromination

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-pivaloyl-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sec-butyllithium or tert-butyllithium (2.2 eq.) in a suitable solvent (e.g., cyclohexane) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation at the 2-position.

  • In a separate flask, prepare a solution of an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS) (1.5 eq.), in anhydrous THF and cool it to -78 °C.

  • Slowly transfer the lithiated aniline solution via cannula to the cold solution of the brominating agent.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours and then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(2-bromo-3-(trifluoromethyl)phenyl)pivalamide.

Step 3: Deprotection to this compound

  • Dissolve the purified N-(2-bromo-3-(trifluoromethyl)phenyl)pivalamide in a suitable solvent such as methanol or ethanol.

  • Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Method Starting Material Brominating Agent Solvent Temperature Expected Major Product(s) Reported/Expected Yield
Direct Bromination 3-(Trifluoromethyl)anilineBr₂ or NBSAcetic Acid or DMF0 °C to RT4-Bromo- and 6-Bromo- isomers, Polybrominated products2-Bromo isomer is a minor byproduct, if any.
Bromination of Acetanilide 3-(Trifluoromethyl)acetanilideBr₂Acetic Acid0 °C to RT4-Bromo-3-(trifluoromethyl)acetanilideHigh yield of the para-isomer.
Directed ortho-Metalation (Proposed) N-pivaloyl-3-(trifluoromethyl)aniline1,2-Dibromoethane or NBSTHF-78 °CThis compound (after deprotection)Good to excellent yields are generally reported for DoM reactions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Directed ortho-Metalation & Bromination cluster_step3 Step 3: Deprotection start 3-(Trifluoromethyl)aniline protection React with Pivaloyl Chloride (Base, Solvent) start->protection product1 N-pivaloyl-3-(trifluoromethyl)aniline protection->product1 lithiation Lithiation with s-BuLi or t-BuLi (THF, -78 °C) product1->lithiation bromination Quench with Brominating Agent (e.g., 1,2-dibromoethane) lithiation->bromination product2 N-(2-bromo-3-(trifluoromethyl)phenyl)pivalamide bromination->product2 deprotection Acidic Hydrolysis (e.g., HCl, Reflux) product2->deprotection final_product This compound deprotection->final_product logical_relationship cluster_troubleshooting Troubleshooting Logic start Synthesis of this compound direct_bromination Direct Bromination Attempted? start->direct_bromination low_selectivity Low Regioselectivity / Product Mixture direct_bromination->low_selectivity Yes dom_strategy Implement Directed ortho-Metalation (DoM) direct_bromination->dom_strategy No low_selectivity->dom_strategy successful_synthesis Successful Synthesis of 2-Bromo Isomer dom_strategy->successful_synthesis

References

Technical Support Center: Purification of Crude 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities stemming from the synthesis process. The most common impurities include:

  • Positional Isomers: Depending on the regioselectivity of the bromination reaction, other isomers such as 4-Bromo-3-(trifluoromethyl)aniline may be present.

  • Over-brominated Species: The high reactivity of the aniline ring can lead to the formation of di- and tri-brominated products, such as 2,4-Dibromo-3-(trifluoromethyl)aniline and 4,6-Dibromo-3-(trifluoromethyl)aniline.[1]

  • Unreacted Starting Material: Residual 3-(trifluoromethyl)aniline may be present if the reaction has not gone to completion.

  • Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight polymeric impurities, often causing the product to appear as a dark oil or solid.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1] The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. Vacuum distillation can also be a viable option for removing colored impurities and achieving high purity, particularly for liquid anilines.

Q3: My purified this compound is a yellow or brown oil/solid. How can I decolorize it?

A3: The coloration is likely due to oxidized impurities. Several methods can be employed for decolorization:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Short Plug of Silica Gel: Passing a solution of the compound through a short plug of silica gel using a non-polar eluent can effectively remove colored, polar impurities.[2]

  • Vacuum Distillation: Distillation under reduced pressure can separate the desired aniline from non-volatile, colored polymeric impurities.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal.

    • Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. A good starting point for elution is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.[2]

  • Possible Cause: Isomeric impurities with similar polarity are present.

    • Solution: Consider using a different stationary phase, such as alumina, or employing a very shallow gradient elution to improve the separation of closely eluting isomers.

Issue: Product is tailing or streaking on the column.

  • Possible Cause: Strong interaction between the basic aniline and the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2%), to the mobile phase. The TEA will neutralize the acidic sites on the silica, leading to more symmetrical peaks.[2]

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too quickly, or the boiling point of the solvent is lower than the melting point of the solute.

    • Solution: Ensure slow cooling. You can insulate the flask to slow down the cooling rate. If the issue persists, try a higher boiling point solvent or a different solvent system.

Issue: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Boil off some of the solvent to increase the concentration and allow the solution to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Bromo-Trifluoromethyl-Aniline Isomers

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.>98%Highly effective for separating isomers and removing a wide range of impurities.Can be time-consuming and require large volumes of solvent.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.>99% (if suitable solvent is found)Can yield very high purity material; relatively simple setup.Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>98%Effective for removing non-volatile and colored impurities; suitable for large quantities.Requires specialized equipment; not suitable for thermally unstable compounds.

Note: The purity data presented is based on typical outcomes for substituted anilines and may vary for this compound depending on the crude sample's impurity profile.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Stationary Phase Selection: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection:

    • Perform TLC analysis to determine the optimal solvent system. A common mobile phase is a mixture of hexanes and ethyl acetate.

    • Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

    • To prevent tailing, add 1% triethylamine (TEA) to the mobile phase.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with the polarity determined from TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[2]

Protocol 2: Recrystallization
  • Solvent Screening:

    • Test the solubility of the crude material in various solvents (e.g., ethanol, methanol, hexanes, toluene, or mixtures like ethanol/water) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 3: Vacuum Distillation
  • Apparatus Setup:

    • Set up a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly greased to maintain a good vacuum.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump and slowly evacuate the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the fraction that distills over at a constant temperature. This will be the purified product.

    • Discard the initial lower-boiling fraction (if any) and the higher-boiling residue.

Mandatory Visualizations

Purification_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final Final Product Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, GC-MS) Crude_Product->Initial_Analysis Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex Mixture / Isomers Recrystallization Recrystallization Initial_Analysis->Recrystallization Solid with Minor Impurities Vacuum_Distillation Vacuum Distillation Initial_Analysis->Vacuum_Distillation Colored Liquid / High Boiling Purity_Check Final Purity Check (TLC, GC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Vacuum_Distillation->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity >98%

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Column_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation Tailing_Streaking Product Tailing/Streaking Start->Tailing_Streaking Wrong_Polarity Incorrect Mobile Phase Polarity Poor_Separation->Wrong_Polarity Similar_Polarity Isomers with Similar Polarity Poor_Separation->Similar_Polarity Acidic_Silica Interaction with Acidic Silica Tailing_Streaking->Acidic_Silica Optimize_TLC Optimize Mobile Phase with TLC Wrong_Polarity->Optimize_TLC Shallow_Gradient Use Shallow Gradient / Different Stationary Phase Similar_Polarity->Shallow_Gradient Add_TEA Add Triethylamine (TEA) to Mobile Phase Acidic_Silica->Add_TEA

Caption: Troubleshooting guide for column chromatography purification.

References

Common side products in the synthesis of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Bromo-3-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The primary side products in the direct bromination of 3-(trifluoromethyl)aniline arise from over-bromination due to the potent activating nature of the amino (-NH₂) group. This leads to the formation of multiple brominated species. The most common side products include:

  • Dibrominated isomers: 2,4-dibromo-3-(trifluoromethyl)aniline and 4,6-dibromo-3-(trifluoromethyl)aniline are frequently observed.[1]

  • Tribrominated product: 2,4,6-tribromo-3-(trifluoromethyl)aniline can also be formed under aggressive bromination conditions.[1]

  • Positional Isomers: Depending on the synthetic route and reaction control, other positional isomers of monobrominated 3-(trifluoromethyl)aniline may also be present as impurities.[2]

Q2: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the desired 2-bromo isomer?

A2: Achieving high selectivity for monobromination can be challenging due to the high reactivity of the aniline ring.[1][3] A highly effective strategy is to protect the amino group, thereby reducing its activating influence. This is typically done by converting the aniline to an acetanilide using acetic anhydride. The resulting acetylamino group is less activating, allowing for more controlled bromination. Following the bromination step, the acetyl group can be removed via hydrolysis to yield the desired brominated aniline.[1]

Q3: What is the directing influence of the amino (-NH₂) and trifluoromethyl (-CF₃) groups in this reaction?

A3: The regioselectivity of the bromination is dictated by the directing effects of the two substituents on the aniline ring:

  • The amino group (-NH₂) is a strong activating group and is an ortho-, para- director. In the case of 3-(trifluoromethyl)aniline, it directs bromination to the 2, 4, and 6 positions.

  • The trifluoromethyl group (-CF₃) is a strong deactivating group and is a meta- director, directing incoming electrophiles to the 5 position.

In the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline, the powerful activating and directing effect of the amino group dominates the reaction's outcome.[1]

Q4: I am observing a dark-colored reaction mixture and product. What is the likely cause and how can I purify my product?

A4: The formation of a dark color, often reddish-brown, is common with anilines and can indicate the presence of oxidized impurities or polymerization byproducts.[2] For purification, the most effective method is typically column chromatography on silica gel. A gradient elution using a solvent system such as hexanes and ethyl acetate is commonly employed to separate the desired product from isomers and other impurities. Thin-layer chromatography (TLC) should be used beforehand to determine the optimal solvent system.[1] In some instances, recrystallization from a suitable solvent may also be an effective purification technique.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Monobrominated Product Over-bromination due to the high reactivity of the aniline.Protect the amino group as an acetanilide before bromination to moderate its activating effect.[1]
Formation of Multiple Isomers Insufficient regioselectivity of the bromination reaction.Utilize milder brominating agents such as N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one to improve control over the reaction.[4] Lowering the reaction temperature can also enhance selectivity for the desired isomer.[1]
Product is Difficult to Purify Presence of closely related positional and poly-brominated isomers.Employ column chromatography with a carefully selected eluent system for separation. Monitor fractions closely using TLC.[1]
Reaction Does Not Proceed Inappropriate reaction conditions or catalyst choice.Direct bromination of anilines is typically rapid and does not require a Lewis acid catalyst like FeBr₃. In fact, a Lewis acid can form a complex with the amino group and deactivate the ring.[1] Ensure proper stoichiometry of reagents and appropriate solvent.

Experimental Protocols

Protocol 1: Controlled Monobromination via Acetylation

This protocol involves the protection of the amino group to control the extent of bromination.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline [1]

  • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm, gently heat the mixture to 50°C for 30 minutes to ensure complete reaction.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamido-benzotrifluoride [1]

  • Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove excess bromine. Dry the product.

Step 3: Hydrolysis of the Acetyl Group [1]

  • To the crude brominated acetanilide, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visual Guides

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline 3-Acetamido-benzotrifluoride 3-Acetamido-benzotrifluoride 3-(Trifluoromethyl)aniline->3-Acetamido-benzotrifluoride Acetic Anhydride, Acetic Acid Acetic Anhydride Acetic Anhydride Brominated Acetanilide Brominated Acetanilide 3-Acetamido-benzotrifluoride->Brominated Acetanilide Br2, Acetic Acid Bromine Bromine This compound This compound Brominated Acetanilide->this compound HCl, Heat Aqueous HCl Aqueous HCl Side_Products cluster_side_products Common Side Products 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Direct Bromination Direct Bromination 3-(Trifluoromethyl)aniline->Direct Bromination Desired Product This compound Direct Bromination->Desired Product Monobromination Side Products Side Products Direct Bromination->Side Products Over-bromination 2,4-Dibromo 2,4-Dibromo Side Products->2,4-Dibromo 4,6-Dibromo 4,6-Dibromo Side Products->4,6-Dibromo 2,4,6-Tribromo 2,4,6-Tribromo Side Products->2,4,6-Tribromo Troubleshooting_Workflow start Start Synthesis analyze Analyze Product Mixture (TLC/GC-MS) start->analyze issue Multiple Spots / Impurities Detected? analyze->issue protect Protect Amino Group (Acetylation) issue->protect Yes purify Purify Product (Column Chromatography) issue->purify No optimize Optimize Bromination: - Lower Temperature - Milder Brominating Agent (NBS) protect->optimize optimize->purify end Pure Product purify->end

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and improve the yield of their reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, comparative format.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the electrophilic bromination of 3-(trifluoromethyl)aniline and the Sandmeyer reaction.

Issue 1: Low Yield of Monobrominated Product and Significant Polybromination

Q: My reaction is producing a mixture of dibromo- and tribromo-anilines with only a small amount of the desired monobrominated product. What is happening?

A: This is a frequent challenge when brominating anilines. The amino group (-NH₂) is a very strong activating group for electrophilic aromatic substitution, making the benzene ring highly reactive towards electrophiles like bromine.[1] This high reactivity often leads to over-bromination, where multiple bromine atoms are added to the ring, primarily at the ortho and para positions.[1] In the case of 3-(trifluoromethyl)aniline, the -NH₂ group directs bromination to the 2, 4, and 6 positions. The potent activating effect of the amino group typically overrides the deactivating, meta-directing influence of the trifluoromethyl (-CF₃) group, resulting in polybromination.[1]

Q: How can I improve the selectivity of my reaction to favor the formation of a single monobrominated product?

A: To control the high reactivity of the aniline, the most effective strategy is to protect the amino group by converting it to an acetanilide.[1] This is achieved by reacting the aniline with acetic anhydride. The resulting acetylamino group is still an ortho-, para- director but is significantly less activating than the free amino group. This reduction in reactivity allows for a more controlled bromination. The acetyl group can then be removed by hydrolysis to yield the desired monobrominated aniline.[1]

Issue 2: Formation of Multiple Monobromo Isomers

Q: Even after protecting the amino group, I am still observing the formation of multiple monobromo isomers. How can I improve the regioselectivity?

A: While protecting the amino group significantly enhances selectivity for monobromination, the formation of ortho-isomers alongside the desired para-product can still occur. To further improve regioselectivity, consider the following optimizations:

  • Reaction Temperature: Lowering the reaction temperature, for instance, by using an ice bath (0-5°C), can increase the selectivity for the thermodynamically favored para-product.[1]

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Acetic acid is a commonly used solvent for these reactions.[1]

  • Milder Brominating Agent: Using a less reactive brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine, can provide better control over the reaction.

Issue 3: Difficult Purification of the Final Product

Q: I am having trouble separating the different brominated isomers and byproducts. What purification techniques are recommended?

A: The separation of closely related isomers of brominated 3-(trifluoromethyl)anilines can be challenging. The most effective and commonly used method is column chromatography on silica gel.[1] A gradient elution using a solvent system of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically employed. It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) before performing the column separation. In some instances, recrystallization from a suitable solvent can also be an effective purification method.[1]

Issue 4: Low Yields in the Sandmeyer Reaction Route

Q: I am attempting to synthesize this compound via a Sandmeyer reaction, but my yields are consistently low. What are the common pitfalls?

A: Low yields in Sandmeyer reactions often arise from several key areas:

  • Incomplete Diazotization: The initial conversion of the primary aromatic amine to the diazonium salt is critical. Ensure the reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[1] The presence of excess nitrous acid, which indicates the complete consumption of the starting amine, can be tested with starch-iodide paper (a blue color indicates excess nitrous acid).[1]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. Maintaining a low temperature throughout the diazotization and subsequent reaction with the copper(I) salt is crucial.

  • Issues with the Copper(I) Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts. While some variations use other transition metals, for the classic reaction, copper(I) is the active catalyst.[1] Ensure the quality and activity of your copper(I) bromide.

  • Side Reactions: The formation of phenols (from reaction with water) and biaryl compounds are common side reactions that can reduce the yield of the desired aryl bromide.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the direct bromination of 3-(trifluoromethyl)aniline?

A1: Due to the strong activating and ortho-, para-directing nature of the amino group, the most likely side products are from over-bromination. These include dibromo- and tribromo- derivatives. The expected dibrominated side products are primarily 2,4-dibromo-3-(trifluoromethyl)aniline and 4,6-dibromo-3-(trifluoromethyl)aniline. Tribromination would lead to 2,4,6-tribromo-3-(trifluoromethyl)aniline.[1]

Q2: What is the role of the trifluoromethyl (-CF₃) group in this reaction?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and is a meta-director. However, in 3-(trifluoromethyl)aniline, the powerful activating and ortho-, para-directing effect of the amino group dominates the reaction's outcome.[1]

Q3: Is a catalyst required for the bromination of 3-(trifluoromethyl)aniline?

A3: No, a Lewis acid catalyst (like FeBr₃), which is typically necessary for the bromination of less activated aromatic rings like benzene, is not required. The amino group is a sufficiently strong activating group. In fact, using a Lewis acid can lead to the formation of a complex with the amino group, which can deactivate the ring.[1]

Q4: What are the key safety precautions for this reaction?

A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Aniline and its derivatives are toxic and can be absorbed through the skin, so they should also be handled with care.[1]

Data Presentation

The following tables summarize quantitative data for the synthesis of brominated 3-(trifluoromethyl)aniline under various conditions.

Table 1: Regioselectivity in the Halogenation of 3-(Trifluoromethyl)aniline

Halogenating AgentSolventProductYieldOther IsomersReference
CuBr₂1-hexyl-3-methylimidazolium bromide4-Bromo-3-(trifluoromethyl)aniline94%1.6%[1]
N-BromosuccinimideN,N-dimethylformamide4-Bromo-3-(trifluoromethyl)aniline92%Traces of dibrominated products[2]

Note: The specific identity of the "Other Isomers" was not detailed in the referenced literature but are likely ortho-substituted and di-substituted products.[1]

Experimental Protocols

Protocol 1: Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation

This protocol is a three-step process designed to control the reactivity of the aniline and achieve selective monobromination.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline [1]

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-benzotrifluoride.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]

Step 2: Bromination of 3-Acetamido-benzotrifluoride [1]

  • Dissolve the dried 3-acetamido-benzotrifluoride (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoride.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.

  • Dry the product.

Step 3: Hydrolysis of 4-Bromo-3-acetamido-benzotrifluoride [1]

  • To the crude 4-bromo-3-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Representative Protocol)

This protocol provides a general procedure for the Sandmeyer reaction, which can be adapted for the synthesis of this compound from 3-amino-2-bromobenzotrifluoride.

Step 1: Diazotization of the Arylamine

  • Prepare a solution of the starting aniline (e.g., 3-amino-2-bromobenzotrifluoride) in an aqueous acidic medium (e.g., HBr/H₂O or H₂SO₄/H₂O).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.

  • Heat this solution to a gentle boil.

  • Slowly and carefully add the cold diazonium salt solution to the hot cuprous bromide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the reaction mixture for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for troubleshooting the synthesis of this compound.

experimental_workflow_bromination start Start: 3-(Trifluoromethyl)aniline acetylation Step 1: Acetylation (Acetic Anhydride) start->acetylation intermediate 3-Acetamido-benzotrifluoride acetylation->intermediate bromination Step 2: Bromination (Bromine or NBS) intermediate->bromination crude_protected Crude 4-Bromo-3-acetamido- benzotrifluoride bromination->crude_protected hydrolysis Step 3: Hydrolysis (Aqueous HCl) crude_protected->hydrolysis crude_product Crude 2-Bromo-3- (trifluoromethyl)aniline hydrolysis->crude_product purification Purification (Column Chromatography) crude_product->purification end End: Pure 2-Bromo-3- (trifluoromethyl)aniline purification->end

Caption: Experimental workflow for the controlled monobromination of 3-(trifluoromethyl)aniline.

troubleshooting_workflow start Start: Analyze Reaction Mixture (TLC, GC-MS) low_yield Low Yield of Monobrominated Product? start->low_yield polybromination Polybromination Observed? low_yield->polybromination Yes end End: Pure Monobrominated Product low_yield->end No protect_amine Action: Protect Amino Group (Acetylation) polybromination->protect_amine Yes isomer_issue Mixture of Monobromo Isomers? polybromination->isomer_issue No optimize_conditions Action: Optimize Reaction Conditions - Lower Temperature - Use Milder Brominating Agent (NBS) protect_amine->optimize_conditions optimize_conditions->isomer_issue purify_product Action: Purify Product (Column Chromatography) isomer_issue->purify_product Yes isomer_issue->end No purify_product->end

Caption: Troubleshooting workflow for the bromination of 3-(trifluoromethyl)aniline.

sandmeyer_workflow start Start: 3-Amino-2-bromobenzotrifluoride diazotization Step 1: Diazotization (NaNO₂, HBr, 0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt (Unstable Intermediate) diazotization->diazonium_salt sandmeyer Step 2: Sandmeyer Reaction (CuBr, HBr, Heat) diazonium_salt->sandmeyer crude_product Crude 2-Bromo-3- (trifluoromethyl)aniline sandmeyer->crude_product purification Purification (Column Chromatography/Distillation) crude_product->purification end End: Pure 2-Bromo-3- (trifluoromethyl)aniline purification->end

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Suzuki Coupling with 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 2-Bromo-3-(trifluoromethyl)aniline in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The primary challenges arise from the electronic and steric properties of this substrate. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which can affect the oxidative addition step of the catalytic cycle. Additionally, the ortho-position of the bromine atom relative to the aniline group can introduce steric hindrance, potentially slowing down the reaction and requiring specific catalyst systems to overcome.

Q2: What are the most common side reactions observed in this type of Suzuki coupling?

A2: Common side reactions include:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.

  • Debromination: The replacement of the bromine atom on the aniline with a hydrogen atom.

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, which is more likely with certain aqueous bases.

Q3: Is it necessary to protect the aniline group before performing the Suzuki coupling?

A3: While protection of the amine group is a common strategy for ortho-substituted anilines, recent advancements in catalyst systems have made the direct coupling of unprotected anilines more feasible.[1] However, if you are experiencing issues with catalyst inhibition or side reactions involving the amine, protection (e.g., as a Boc or Acyl derivative) may be a viable strategy to explore.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common problem when working with electron-deficient and sterically hindered substrates like this compound.

Potential Cause Recommended Solution
Catalyst Inactivity/Decomposition Select a robust catalyst system. For ortho-substituted bromoanilines, preformed palladacycles like CataCXium A Pd G3 have shown high efficacy.[1] Alternatively, systems using bulky, electron-rich phosphine ligands such as XPhos or SPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often successful.[2]
Inefficient Oxidative Addition The electron-withdrawing trifluoromethyl group can make oxidative addition more difficult. Using more electron-rich and sterically demanding phosphine ligands can facilitate this step. Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid decomposition.
Slow Transmetalation The choice of base is critical for activating the boronic acid. A stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is often more effective than weaker bases like Sodium or Potassium Carbonate for challenging substrates.[3]
Poor Reagent Quality Ensure the boronic acid is of high purity and has not degraded. Boronic acids can be prone to decomposition, especially if stored improperly. The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.
Issue 2: Significant Formation of Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Debromination of Starting Material Inefficient catalytic cycle where the desired cross-coupling is slow, allowing for competing reduction pathways.Optimize the catalyst system to accelerate the rate of cross-coupling. This may involve screening different ligands or using a more active pre-catalyst.
Protodeborylation of Boronic Acid The boronic acid can be unstable in the presence of aqueous bases.Consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt as the coupling partner. Alternatively, anhydrous conditions with a suitable base can be explored.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 2-MeTHF or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table of Recommended Starting Conditions for Optimization:

ParameterRecommended ConditionNotes
Catalyst CataCXium A Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)Preformed palladacycles can offer higher activity and reproducibility.[1]
Base Cs₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)Stronger bases are often necessary for electron-deficient substrates.[3]
Solvent 2-MeTHF or Dioxane (anhydrous and degassed)2-MeTHF has shown excellent results for similar substrates.[1]
Temperature 80-110 °CHigher temperatures may be required, but monitor for decomposition.
Boronic Acid 1.2-1.5 equivalentsA slight excess is typically used to drive the reaction to completion.

Visualizing the Workflow and Key Relationships

To aid in understanding the experimental process and the interplay of key components, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LCMS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar-B(OH)2 boronic_acid->transmetalation base Base (e.g., Cs2CO3) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low or No Yield check_catalyst Is the catalyst system appropriate for this substrate? start->check_catalyst change_catalyst Screen alternative catalysts/ligands (e.g., CataCXium A Pd G3, XPhos) check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_base Use a stronger base (e.g., Cs2CO3, K3PO4) check_base->change_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes increase_temp Increase temperature and/or reaction time check_conditions->increase_temp No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes purify_reagents Use fresh, pure reagents and anhydrous, degassed solvent check_reagents->purify_reagents No

References

Preventing polybromination in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the selective bromination of aniline. Our focus is on preventing polybromination and achieving high yields of desired mono-brominated products.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline bromination result in a mixture of di- and tri-brominated products instead of the desired mono-bromoaniline?

Q2: How can I control the reactivity of aniline to achieve selective mono-bromination?

Q3: Are there alternative methods to protection/deprotection for selective mono-bromination?

Yes, several alternative methods have been developed to improve the selectivity of aniline bromination. These include:

  • Use of milder brominating agents: Reagents like N-bromosuccinimide (NBS) can offer better control over the bromination reaction compared to molecular bromine.[12]

  • Catalytic systems: Copper-catalyzed oxidative bromination using reagents like NaBr and Na₂S₂O₈ in the presence of a copper salt has been shown to be a practical method for regioselective bromination of free anilines.[13]

  • Solid-state reactions: Performing the reaction in the solid state by grinding aniline with a brominating agent can lead to selective monobromination, often with high yields.[14]

  • Flow chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and stoichiometry, minimizing the risk of runaway reactions and improving selectivity. In-situ generation of bromine in a flow system is a safer alternative to using molecular bromine directly.[15]

Q4: My reaction is producing a dark, tar-like substance. What is the cause and how can I prevent it?

The formation of dark, tar-like substances is often due to the oxidation of the electron-rich aniline or its brominated derivatives.[16] To prevent this, consider the following:

  • Degas your solvent: Removing dissolved oxygen from the solvent can help minimize oxidation.

  • Work under an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation by atmospheric oxygen.

  • Control the temperature: Lowering the reaction temperature can slow down both the desired reaction and potential side reactions, including oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Polybromination (formation of di- and tri-bromoanilines) The amino group in aniline is highly activating, leading to multiple substitutions.[1][2]1. Protect the amino group: Acetylate the aniline with acetic anhydride to form acetanilide before bromination. This moderates the reactivity and directs substitution primarily to the para position.[6][7] 2. Use a milder brominating agent: Replace bromine water with N-bromosuccinimide (NBS).[12] 3. Control stoichiometry: Use a 1:1 molar ratio of the substrate to the brominating agent.
Low yield of the desired mono-bromoaniline Incomplete reaction or loss of product during workup.1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Purification: Recrystallization is a common method to purify the product and remove unwanted side products.[8]
Formation of ortho- and para-isomers The activating group directs substitution to both ortho and para positions.1. Steric Hindrance: Protection with a bulky group like acetyl will favor the formation of the para-isomer due to steric hindrance at the ortho positions.[6][11] 2. Column Chromatography: If a mixture of isomers is obtained, they can often be separated by column chromatography.
Reaction is too vigorous or exothermic The reaction of aniline with bromine is highly exothermic.[7]1. Cooling: Perform the reaction in an ice bath to control the temperature. 2. Slow Addition: Add the brominating agent dropwise to the aniline solution to manage the rate of reaction and heat generation.[8]

Experimental Protocols

Protocol 1: Para-Selective Monobromination of Aniline via Acetylation

This three-step protocol is a standard and reliable method for achieving selective para-bromination of aniline.[8]

Step 1: Protection of Aniline (Synthesis of Acetanilide) [8]

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide [8]

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The p-bromoacetanilide product may precipitate during this time.

  • Pour the reaction mixture into cold water to ensure complete precipitation.

  • Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide) [8]

  • Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

  • Add aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath to precipitate the p-bromoaniline hydrochloride.

  • Neutralize the solution with a base (e.g., NaOH) to obtain the free p-bromoaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Bromination Methods for Aniline

MethodBrominating AgentSolventTypical Major ProductSelectivityReference(s)
Direct BrominationBromine WaterWater2,4,6-TribromoanilineLow (Polybromination)[1][5]
Protection/DeprotectionBromineAcetic Acidp-BromoanilineHigh (Mono-para)[6][8]
Catalytic BrominationNaBr / Na₂S₂O₈ / CuSO₄Acetonitrile/WaterMono-bromoaniline (regioselective)High[13]
Solid-State ReactionN-BromosuccinimideNoneMono-bromoaniline (para-selective)High[14]

Visualizations

Signaling Pathways & Experimental Workflows

Electrophilic_Bromination_of_Aniline cluster_uncontrolled Uncontrolled Bromination cluster_controlled Controlled Monobromination Aniline Aniline (-NH2) Br2_H2O Bromine Water (Br2/H2O) Aniline->Br2_H2O Highly Activating Tribromoaniline 2,4,6-Tribromoaniline (Polybromination) Br2_H2O->Tribromoaniline Rapid Reaction Aniline2 Aniline (-NH2) AceticAnhydride Acetic Anhydride Aniline2->AceticAnhydride Acetylation (Protection) Acetanilide Acetanilide (-NHCOCH3) (Protected/Less Activating) AceticAnhydride->Acetanilide Bromine_AcOH Bromine in Acetic Acid Acetanilide->Bromine_AcOH Controlled Bromination p_Bromoacetanilide p-Bromoacetanilide Bromine_AcOH->p_Bromoacetanilide Hydrolysis Hydrolysis (H+ or OH-) p_Bromoacetanilide->Hydrolysis Deprotection p_Bromoaniline p-Bromoaniline (Monobromination) Hydrolysis->p_Bromoaniline

Caption: Workflow comparing uncontrolled vs. controlled bromination of aniline.

The above diagram illustrates the two primary pathways for the bromination of aniline. The uncontrolled reaction leads to polybromination due to the high reactivity of the aniline ring. In contrast, the controlled pathway involves the protection of the amino group as an acetamide, which moderates its activating effect, allowing for selective monobromination at the para position, followed by deprotection to yield the final product.

Troubleshooting_Polybromination Start Start: Polybromination Observed Q1 Is the amino group protected? Start->Q1 Protect Protect the amino group (e.g., acetylation) Q1->Protect No Q2 Is a mild brominating agent being used? Q1->Q2 Yes Protect->Q2 ChangeAgent Switch to a milder agent (e.g., NBS) Q2->ChangeAgent No Q3 Is the stoichiometry controlled (1:1)? Q2->Q3 Yes ChangeAgent->Q3 AdjustStoichiometry Adjust stoichiometry to 1:1 Q3->AdjustStoichiometry No Success Success: Monobromination Achieved Q3->Success Yes AdjustStoichiometry->Success

Caption: A logical troubleshooting guide for addressing polybromination.

This flowchart provides a step-by-step decision-making process for troubleshooting polybromination in aniline synthesis. It guides the user through key considerations, starting with the most critical step of amino group protection, followed by the choice of brominating agent and reaction stoichiometry. By following this logical path, researchers can systematically address the issue of polybromination and improve the selectivity of their reaction.

References

Column chromatography conditions for purifying 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-3-(trifluoromethyl)aniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound on silica gel?

A1: The main challenge arises from the basic nature of the aniline functional group. This basicity can cause strong interactions with the acidic silanol groups on the surface of the silica gel.[1] These interactions can lead to several issues, including:

  • Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad, trailing peaks.[1]

  • Poor Separation: Tailing can cause peaks of closely related impurities to overlap with the product peak, making separation difficult.

  • Irreversible Adsorption: In some cases, the product may bind so strongly to the silica gel that it cannot be fully eluted, leading to low recovery.[1]

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Unreacted Starting Material: The precursor, 3-(trifluoromethyl)aniline, may be present if the bromination reaction did not go to completion.[1]

  • Positional Isomers: Depending on the regioselectivity of the synthesis, other isomers such as 4-Bromo-3-(trifluoromethyl)aniline or 6-Bromo-3-(trifluoromethyl)aniline could be formed.[2]

  • Over-brominated Species: If the bromination reaction is not carefully controlled, di-brominated or other poly-brominated trifluoromethylaniline species can be produced.[1]

  • Degradation Products: Anilines can be susceptible to oxidation, which may lead to the formation of colored, higher molecular weight impurities.[3]

Q3: What is a good starting mobile phase for the column chromatography of this compound?

A3: A common and effective mobile phase for separating halogenated anilines is a mixture of a non-polar solvent and a polar solvent, such as hexanes and ethyl acetate.[2] A good starting point is to use a low percentage of ethyl acetate in hexanes. The optimal solvent ratio should be determined by Thin-Layer Chromatography (TLC) before running the column.[1][3] Aim for an Rf value of approximately 0.2-0.3 for this compound on the TLC plate.[3]

Q4: How can I prevent peak tailing during the purification?

A4: To minimize peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[1] Typically, a concentration of 0.5-2% TEA is sufficient to neutralize the acidic sites on the silica gel, allowing the aniline to elute more symmetrically.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using TLC. A less polar solvent system (lower percentage of ethyl acetate in hexanes) will increase the retention time on the column and may improve separation from less polar impurities.[1]
The column was overloaded with the crude sample.Use a column with a larger diameter or reduce the amount of sample loaded. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude sample.
Isomeric impurities with very similar polarity are present.Consider using a different stationary phase, such as alumina, which can offer different selectivity. A very slow, shallow gradient elution may also help resolve closely eluting compounds.[1]
Product Tailing or Streaking Strong interaction between the basic aniline and the acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[1]
Improperly packed column.Ensure the column is packed uniformly without any cracks or channels. A poorly packed column can lead to uneven solvent flow.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
The compound has irreversibly adsorbed to the silica gel.This can happen with very basic compounds on acidic silica. Try eluting with a more polar solvent system containing a higher concentration of TEA or a different amine base. In the future, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Low Recovery of Purified Product The compound is co-eluting with an impurity.Carefully analyze the fractions by TLC to ensure only pure fractions are combined. Re-chromatographing the mixed fractions may be necessary.
The compound is partially soluble in the mobile phase at the concentration loaded.Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading. If solubility is an issue, consider a "dry loading" technique.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Elution: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio). Ensure the solvent level is below the starting line.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Optimization: Adjust the ratio of hexane to ethyl acetate until the spot corresponding to the desired product has an Rf value between 0.2 and 0.3.[3] Remember to add 1-2% triethylamine to the final chosen mobile phase.[3]

Flash Column Chromatography Protocol
  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (the optimized mixture from TLC).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.[1]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[1] This method is preferred if the sample has poor solubility in the mobile phase.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (increasing the percentage of ethyl acetate).[2]

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner (e.g., in test tubes).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Workflow Diagram

TroubleshootingWorkflow start Start Purification tlc Optimize Mobile Phase (TLC, aim for Rf 0.2-0.3) start->tlc column Run Column Chromatography (with 1-2% TEA) tlc->column analyze Analyze Fractions (TLC) column->analyze result result analyze->result Evaluate Purity poor_sep Troubleshoot: Poor Separation result->poor_sep Poor Separation tailing Troubleshoot: Tailing result->tailing Tailing Observed no_elution Troubleshoot: No Elution result->no_elution Product Not Eluting end_node Pure Product result->end_node Separation Successful adjust_polarity Adjust Mobile Phase Polarity or Use Gradient poor_sep->adjust_polarity check_packing Check Column Packing & Add/Increase TEA tailing->check_packing increase_polarity Significantly Increase Mobile Phase Polarity no_elution->increase_polarity adjust_polarity->column check_packing->column increase_polarity->column

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Stability and degradation pathways of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-3-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Like many aniline derivatives, this compound is susceptible to degradation upon exposure to air (oxidation), light (photodegradation), and high temperatures.[1] Contact with strong oxidizing agents, strong acids, and acid chlorides can also lead to vigorous reactions and decomposition.[1]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] For long-term storage, refrigeration is recommended.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidation.

Q3: My solid this compound has developed a yellow or brownish color. Is it still suitable for use?

The discoloration of anilines is often a sign of oxidation, which leads to the formation of impurities.[1] For applications where high purity is critical, such as in pharmaceutical synthesis, using discolored material is not recommended without first assessing its purity via analytical techniques like HPLC, TLC, or NMR. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary before use.[1]

Q4: What are the hazardous decomposition products of this compound?

Upon thermal decomposition, this compound can release hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, focusing on its stability and handling.

Problem Potential Cause Suggested Solution
Inconsistent reaction yields or unexpected side products Degradation of this compound: The reagent may have degraded due to improper storage (exposure to air, light, or moisture).- Always use fresh or properly stored reagent. - Assess the purity of the starting material using TLC or HPLC before starting the reaction. - If degradation is suspected, purify the aniline by recrystallization or column chromatography.[1]
Discoloration of the reaction mixture Oxidation of the aniline: The aniline starting material or product can oxidize during the reaction, especially at elevated temperatures or in the presence of air.- Run the reaction under an inert atmosphere (nitrogen or argon). - Use degassed solvents. - If possible, perform the reaction at a lower temperature.
Difficulty in isolating the product during aqueous workup (emulsion formation) Amphiphilic nature of aniline derivatives: The presence of both polar (amino) and non-polar (bromophenyl) groups can lead to the formation of emulsions.- Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. - A small amount of a different organic solvent can also be added to disrupt the emulsion.
Formation of multiple brominated species in bromination reactions High reactivity of the aniline ring: The amino group is a strong activating group, leading to over-bromination.- Protect the amino group as an acetanilide before bromination to reduce its activating effect. The protecting group can be removed by hydrolysis after the reaction.[3]

Inferred Degradation Pathways

While specific experimental studies on the degradation pathways of this compound are limited, the following pathways can be inferred based on the chemical properties of similar compounds.[1]

Oxidative Degradation

Exposure to air can lead to the oxidation of the amino group, forming colored impurities. This process is often catalyzed by light.

Oxidative_Degradation Inferred Oxidative Degradation Pathway A This compound B Oxidized Intermediates (e.g., Nitroso, Nitro compounds) A->B [O], Air, Light C Polymeric Impurities (Colored) B->C Further Oxidation/ Polymerization

Caption: Inferred pathway for oxidative degradation.

Thermal Decomposition

At elevated temperatures, the molecule can fragment, leading to the release of hazardous gases.

Thermal_Decomposition Inferred Thermal Decomposition Pathway A This compound B Decomposition Products A->B High Temperature C CO, CO2, NOx, HBr, HF B->C

Caption: Inferred pathway for thermal decomposition.

Photodegradation

UV light can provide the energy to break chemical bonds, leading to the degradation of the molecule. The primary mechanism is often reductive debromination.

Photodegradation Inferred Photodegradation Pathway A This compound B 3-(Trifluoromethyl)aniline A->B UV Light (hν) Reductive Debromination C Other Degradation Products A->C UV Light (hν) Other Pathways

Caption: Inferred pathway for photodegradation.

Hydrolysis

While the C-Br and C-CF3 bonds are generally stable, under certain conditions (e.g., strong base), hydrolysis of the trifluoromethyl group to a carboxylic acid may occur.

Hydrolysis Inferred Hydrolytic Degradation Pathway A This compound B 2-Bromo-3-aminobenzoic acid A->B H₂O, Base/Acid

Caption: Inferred pathway for hydrolytic degradation.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

TGA_Workflow Workflow for TGA Analysis A Accurately weigh 5-10 mg of sample into a TGA pan B Place the pan in the TGA furnace A->B C Purge with an inert gas (e.g., nitrogen) B->C D Heat the sample at a controlled rate (e.g., 10 °C/min) C->D E Record weight loss as a function of temperature D->E F Determine the onset of decomposition E->F

Caption: General workflow for TGA analysis.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.[1]

Photostability Assessment

Objective: To evaluate the stability of this compound under UV irradiation.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Place the solution in a quartz cuvette or a photoreactor.

  • Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

  • Take aliquots at different time intervals.

  • Analyze the aliquots by HPLC to quantify the remaining amount of the parent compound and identify any degradation products.

Stability-Indicating HPLC Method (General Protocol)

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

HPLC_Method_Development General Workflow for HPLC Method Development cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Method Validation A Expose sample to stress conditions (Acid, Base, Oxidation, Heat, Light) B Screen columns and mobile phases A->B C Optimize gradient, flow rate, and temperature B->C D Assess specificity, linearity, accuracy, precision, and robustness C->D

Caption: General workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation Study: Subject samples of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[4]

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where the parent compound and its expected degradation products absorb (e.g., 254 nm).

  • Method Optimization: Adjust the chromatographic parameters (gradient profile, flow rate, column temperature) to achieve adequate separation of the parent peak from all degradation product peaks.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

References

Technical Support Center: Analysis of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Bromo-3-(trifluoromethyl)aniline by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Potential impurities in this compound can stem from the synthetic route or degradation. Common impurities may include unreacted starting materials such as 3-aminobenzotrifluoride, and byproducts from the bromination process.[1] Over-bromination can lead to the formation of di-bromo-3-(trifluoromethyl)aniline isomers.[1][2] Like many aniline derivatives, this compound can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation, leading to the formation of various degradation products.[3]

Q2: My this compound sample has a yellow or brownish color. Is it still suitable for use?

A2: The discoloration of anilines is often a result of oxidation, which leads to the formation of impurities.[3] For applications requiring high purity, such as in drug development, the presence of these impurities could be problematic. It is advisable to assess the purity of the discolored reagent using analytical techniques like HPLC or LC-MS before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[3]

Q3: What does the characteristic isotopic pattern of a bromine-containing compound look like in a mass spectrum?

A3: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in a distinctive isotopic pattern in the mass spectrum for any molecule containing a single bromine atom. You will observe two peaks of nearly equal intensity for the molecular ion, separated by 2 Da (the [M]⁺ and [M+2]⁺ peaks).[1] This characteristic pattern is a key indicator for identifying bromine-containing compounds and impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary interactions between the basic aniline and acidic silanols on the column.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a base-deactivated column.
Column overload.Dilute the sample.
Column contamination or degradation.[4]Wash the column with a strong solvent or replace it.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Leak in the LC system.[1]Inspect all fittings and connections for leaks.
Fluctuation in column temperature.[1]Use a column oven to maintain a stable temperature.
Low Signal Intensity / No Peak The compound is not ionizing efficiently.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI).
Ion suppression from matrix components.[5][6]Improve sample cleanup, dilute the sample, or adjust chromatography to separate the analyte from interfering species.[1][5]
The concentration of the analyte is too low.Concentrate the sample or inject a larger volume.
Unexpected Peaks in the Chromatogram Contamination from solvents, glassware, or the LC-MS system.[4][7]Use high-purity solvents and clean all glassware thoroughly. Run a blank gradient to identify system peaks.
Sample degradation.[5]Prepare fresh samples and store them properly.[5]
Carryover from a previous injection.[4]Implement a robust needle wash protocol and inject a blank after a high-concentration sample.

Experimental Protocol: LC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound and its potential impurities. Optimization may be required for specific instrumentation and applications.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[8]

2. LC-MS Parameters:

Parameter Condition
LC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode[8]
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psig
Drying Gas Temperature 350 °C
Capillary Voltage 3500 V
Scan Range m/z 100 - 500

Potential Impurities in this compound

The following table summarizes potential impurities, their likely origin, and their expected molecular weight.

Impurity Name Potential Origin Molecular Formula Monoisotopic Mass (Da)
3-(Trifluoromethyl)anilineUnreacted starting materialC₇H₆F₃N161.04
2,4-Dibromo-3-(trifluoromethyl)anilineOver-bromination byproduct[2]C₇H₄Br₂F₃N318.87
2,6-Dibromo-3-(trifluoromethyl)anilineOver-bromination byproductC₇H₄Br₂F₃N318.87
4,6-Dibromo-3-(trifluoromethyl)anilineOver-bromination byproduct[2]C₇H₄Br₂F₃N318.87
Oxidized derivativesDegradation from exposure to air/light[3]VariableVariable

Impurity Identification Workflow

cluster_0 LC-MS Data Acquisition cluster_1 Data Analysis cluster_2 Troubleshooting A Inject Sample B Acquire Total Ion Chromatogram (TIC) A->B C Acquire Mass Spectra for Each Peak B->C D Identify Main Peak (this compound) C->D E Examine Minor Peaks D->E F Extract Mass Spectrum for Each Impurity Peak E->F J Abnormal Peak Shape or Retention Time? E->J L No Peaks or Low Sensitivity? E->L G Analyze Isotopic Pattern (Look for Br signature: M, M+2) F->G H Propose Elemental Composition G->H I Compare with Potential Impurity Table H->I N Impurity Identified I->N Identity Confirmed K Consult Troubleshooting Guide J->K Yes M Optimize MS Parameters / Check Sample Prep L->M Yes

Caption: Workflow for the identification of impurities in this compound by LC-MS.

References

Technical Support Center: High-Purity Recrystallization of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-3-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Positional Isomers: Isomers such as 4-Bromo-3-(trifluoromethyl)aniline or 2-Bromo-5-(trifluoromethyl)aniline may be present.[1]

  • Over-brominated Species: The formation of di-bromo trifluoromethylaniline compounds can occur if the bromination reaction is not carefully controlled.[1]

  • Unreacted Starting Materials: Residual 3-(trifluoromethyl)aniline may remain in the crude product.[1]

  • Oxidation Products: Like many anilines, this compound can be susceptible to oxidation, leading to the formation of colored impurities, which may result in the product appearing as a dark oil or solid.[2]

Q2: My purified this compound is a dark oil or solid. How can I remove the color?

A2: The dark color typically indicates the presence of oxidized impurities.[2] To remove these, you can treat the crude product with activated charcoal during the recrystallization process. The activated charcoal will adsorb the colored byproducts.[2]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in the minimum amount of a suitable hot recrystallization solvent.

  • Allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-2% by weight of the solute).

  • Gently heat the mixture back to boiling for a few minutes while stirring.

  • Perform a hot filtration to remove the activated charcoal.

  • Allow the clear filtrate to cool slowly to induce crystallization.

Q3: What are the best solvent systems for the recrystallization of this compound?

A3: While specific quantitative solubility data for this compound is not widely published, information on related isomers and general principles can guide solvent selection. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[3] Hexanes have been successfully used for the recrystallization of a similar compound.[4] For related brominated trifluoromethyl anilines, solubility has been observed in polar protic solvents like methanol and predicted in polar aprotic solvents like diethyl ether and dichloromethane.[5]

A mixed solvent system, often comprising a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is less soluble, can also be effective.[6] Good starting points for single and mixed solvent systems are listed in the table below.

Data Presentation: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale & Expected Performance
HexaneNon-polarHas been shown to be effective for similar compounds.[4] Good for less polar impurities.
Ethanol/WaterMixed Polar ProticA common system for aromatic amines.[3] The compound should be soluble in hot ethanol and less soluble in water.
Toluene/HexaneMixed Non-polarToluene provides good solubility for aromatic compounds, while hexane acts as an anti-solvent.[3]
Dichloromethane/HexaneMixedDichloromethane is a good solvent for many organic compounds, with hexane used to reduce solubility upon cooling.
MethanolPolar ProticA related isomer shows solubility in methanol.[5] May be a good starting point for single-solvent recrystallization.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: This occurs when the solute comes out of solution as a liquid instead of a solid. It can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too saturated.[3]

  • Solution 1: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[3]

  • Solution 2: Add a Seed Crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.[3]

  • Solution 3: Re-dissolve and Cool Slowly: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]

Issue 2: The yield of recrystallized product is very low.

  • Cause: A low yield can be due to using an excessive amount of solvent, incomplete crystallization, or loss of product during transfers.[3][7]

  • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3]

  • Solution 2: Ensure Complete Crystallization: Cool the solution thoroughly, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution.[3]

  • Solution 3: Careful Handling: When transferring the crystals after filtration, rinse the flask and filter paper with a small amount of the cold mother liquor to recover any remaining product.[3]

Issue 3: Crystallization happens too quickly.

  • Cause: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7]

  • Solution: Use More Solvent and Insulate: Add a slight excess of hot solvent beyond the minimum required for dissolution. After heating, allow the flask to cool slowly by insulating it (e.g., with paper towels or an inverted beaker) to slow down the cooling rate.[7]

Experimental Protocols

General Recrystallization Protocol for this compound

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[3]

  • Drying: Dry the purified crystals, for example, by air drying on the filter or in a desiccator.[3]

Mandatory Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end High-Purity Product dry->end

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Workflow Troubleshooting Common Recrystallization Issues start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield fast_crystallization Crystallization Too Fast start->fast_crystallization solution_oiling Scratch Flask or Add Seed Crystal oiling_out->solution_oiling Action solution_yield Use Minimum Solvent & Cool Thoroughly low_yield->solution_yield Action solution_fast Use More Solvent & Cool Slowly fast_crystallization->solution_fast Action

Caption: Troubleshooting guide for common recrystallization problems.

References

Validation & Comparative

Comparative NMR Analysis of 2-Bromo-3-(trifluoromethyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Predicted and Comparative NMR Spectral Data

The electronic environment of protons and carbon atoms in a substituted benzene ring is distinctly influenced by the nature and position of the substituents. In 2-Bromo-3-(trifluoromethyl)aniline, the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group, along with the electron-donating effect of the amine group, results in a complex and informative NMR spectrum. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compares it with the available experimental data for its isomers.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4~7.3 - 7.5d~8.0
H-5~6.8 - 7.0t~8.0
H-6~7.1 - 7.3d~8.0
-NH₂~4.0 - 5.0br s-
2-Bromo-5-(trifluoromethyl)aniline H-36.98d1.8
H-46.78dd8.4, 1.8
H-67.35d8.4
-NH₂4.09br s-
4-Bromo-3-(trifluoromethyl)aniline H-26.93d2.4
H-57.38dd8.7, 2.4
H-66.69d8.7
-NH₂3.95br s-

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonPredicted/Observed Chemical Shift (δ, ppm)
This compound C-1~145
C-2~110 (q, J ≈ 35 Hz)
C-3~132 (q, J ≈ 270 Hz)
C-4~120
C-5~129
C-6~115
-CF₃~123 (q, J ≈ 270 Hz)
2-Bromo-5-(trifluoromethyl)aniline C-1146.4
C-2109.8 (q, J = 31 Hz)
C-3115.3
C-4134.5
C-5123.3 (q, J = 272 Hz)
C-6119.5
-CF₃124.5 (q, J = 272 Hz)
4-Bromo-3-(trifluoromethyl)aniline C-1145.9
C-2114.8
C-3131.9 (q, J = 31 Hz)
C-4110.1
C-5135.1
C-6119.2
-CF₃123.0 (q, J = 272 Hz)

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra are essential for accurate structural elucidation.

Sample Preparation
  • Weigh approximately 10-20 mg of the aniline sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the expected key ¹H-¹H couplings.

Caption: Molecular structure and key ¹H-¹H couplings for this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound through prediction and comparison with its isomers. For definitive structural confirmation, acquisition of experimental NMR data for the target compound is recommended.

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 2-Bromo-3-(trifluoromethyl)aniline and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of aromatic compounds is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 2-Bromo-3-(trifluoromethyl)aniline, a key intermediate in organic synthesis. By juxtaposing its predicted fragmentation with the experimental data of its constituent structural analogs, 4-bromoaniline and 3-(trifluoromethyl)aniline, this document aims to offer a clear and data-driven understanding of its behavior under mass spectrometric analysis.

Comparative Fragmentation Data

The following table summarizes the predicted and experimental mass-to-charge ratios (m/z) and relative abundances of the major fragments for this compound, 4-Bromoaniline, and 3-(trifluoromethyl)aniline. This data is crucial for the identification and differentiation of these compounds in complex mixtures.

m/z Proposed Fragment Ion This compound (Predicted) 4-Bromoaniline (Experimental) [1][2][3]3-(trifluoromethyl)aniline (Experimental) [4][5][6]
239/241[M]⁺Moderate--
171/173[M]⁺-High-
161[M]⁺--High
160/162[M-HF]⁺Low--
142[M-Br]⁺Moderate--
111[M-Br-HCN]⁺Moderate--
92[M-Br]⁺ or [M-CF₃]⁺LowHigh-
114[M-HF-HCN]⁺Low-Moderate
65[C₅H₅]⁺LowModerateModerate

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic clusters with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, driven by the presence of the bromo, trifluoromethyl, and amino functional groups on the aromatic ring. The molecular ion ([M]⁺) is expected at m/z 239 and 241 due to the bromine isotopes.

Primary fragmentation events are likely to involve the loss of a bromine radical (Br•) to form an ion at m/z 160, or the loss of a trifluoromethyl radical (•CF₃) to yield an ion at m/z 170. Subsequent fragmentation could involve the elimination of hydrogen fluoride (HF) or hydrogen cyanide (HCN) from these initial fragment ions, leading to a cascade of smaller charged species.

Fragmentation_Pathway M [C₇H₅BrF₃N]⁺ m/z 239/241 F1 [C₇H₅F₃N]⁺ m/z 160 M->F1 - Br• F2 [C₇H₅BrN]⁺ m/z 170/172 M->F2 - •CF₃ F3 [C₆H₄F₃]⁺ m/z 141 F1->F3 - HCN F4 [C₆H₄Br]⁺ m/z 155/157 F2->F4 - HCN F5 [C₅H₃F₃]⁺ m/z 114 F3->F5 - C₂H₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following is a general protocol for the analysis of aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify the peak corresponding to the analyte of interest based on its retention time.

  • Analyze the mass spectrum of the analyte, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra or predicted fragmentation patterns for structural confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Analyte Prep2 Serial Dilution Prep1->Prep2 Analysis1 Sample Injection Prep2->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Mass Spectrometry Detection Analysis2->Analysis3 Data1 TIC and Mass Spectra Acquisition Analysis3->Data1 Data2 Peak Identification Data1->Data2 Data3 Spectral Analysis Data2->Data3 Data4 Structural Elucidation Data3->Data4

Caption: General experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound through predictive analysis and comparison with known analogs. Researchers are encouraged to use this information as a starting point for their own experimental investigations.

References

FT-IR spectrum and vibrational analysis of 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the FT-IR Spectrum and Vibrational Analysis of 2-Bromo-3-(trifluoromethyl)aniline

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum for this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from similar halogenated and trifluoromethyl-substituted anilines to predict and contextualize its vibrational properties. This approach is valuable for researchers in drug development and materials science for the identification and characterization of novel compounds.

I. Introduction to Vibrational Analysis of Substituted Anilines

Aniline and its derivatives are foundational molecules in the synthesis of pharmaceuticals and dyes. The inclusion of substituents such as halogens and trifluoromethyl groups significantly influences the molecule's electronic and structural properties, which is reflected in its vibrational spectrum.[1][2] FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structure of molecules based on their characteristic vibrational frequencies.[3]

The vibrational modes of this compound are complex due to the presence of the bromo and trifluoromethyl substituents on the aniline ring. These substituents alter the vibrational frequencies of the N-H, C-N, and C-C bonds, and introduce their own characteristic vibrations (e.g., C-Br and C-F stretches). A combined experimental and computational approach is often employed for a precise assignment of these vibrational modes.[1][2]

II. Experimental and Computational Protocols

A robust analysis of the vibrational spectrum of this compound involves both experimental FT-IR spectroscopy and theoretical calculations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample of this compound is typically prepared as a KBr pellet or as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates). For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Instrumentation: A high-resolution FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the positions and intensities of the vibrational bands.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Software: Quantum chemical calculations are performed using software packages like Gaussian.

  • Method and Basis Set: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method with a 6-311++G(d,p) basis set is a common and effective choice for calculating the vibrational frequencies of halogenated anilines.[1][2]

  • Optimization: The geometry of the this compound molecule is first optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are then calculated for the optimized geometry.

  • Scaling: The calculated frequencies are often systematically higher than the experimental values. Therefore, they are scaled using appropriate scaling factors to improve agreement with the experimental data. For B3LYP/6-311++G(d,p), typical scaling factors are around 0.96 for the fingerprint region.[4]

Experimental Workflow for FT-IR Vibrational Analysis

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Sample Preparation (e.g., KBr Pellet) exp_ftir FT-IR Spectroscopy (4000-400 cm-1) exp_sample->exp_ftir exp_spectrum Experimental Spectrum exp_ftir->exp_spectrum analysis Comparative Analysis and Vibrational Assignment exp_spectrum->analysis comp_model Molecular Modeling comp_dft DFT Calculation (B3LYP/6-311++G(d,p)) comp_model->comp_dft comp_spectrum Calculated Frequencies comp_dft->comp_spectrum comp_spectrum->analysis analytical_techniques cluster_structure Molecular Structure Elucidation FTIR FT-IR Spectroscopy (Functional Groups) Target This compound Characterization FTIR->Target Raman Raman Spectroscopy (Symmetric Vibrations) Raman->Target NMR NMR Spectroscopy (Connectivity) NMR->Target MS Mass Spectrometry (Molecular Weight) MS->Target

References

A Comparative Analysis of the Reactivity of 2-Bromo-3-(trifluoromethyl)aniline and Other Bromoanilines in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 2-Bromo-3-(trifluoromethyl)aniline with other bromoaniline isomers in widely utilized synthetic transformations critical to drug discovery and development. The presence and position of the bromine atom and the trifluoromethyl group significantly influence the electronic properties and steric environment of the aniline ring, thereby dictating its reactivity in key reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This document offers a data-driven comparison supported by experimental protocols and theoretical considerations to aid chemists in selecting the optimal building blocks for their synthetic endeavors.

Executive Summary

This compound is a versatile building block in medicinal chemistry, offering a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the ortho-bromo substituent, significantly impacts its reactivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the electron-deficient nature of the aromatic ring generally enhances the rate-determining oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trifluoromethyl group activates the ring towards nucleophilic attack. This guide will delve into a comparative analysis of these reactivities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of bromoanilines in these transformations is primarily governed by the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The electron-withdrawing trifluoromethyl group in this compound is expected to increase the electrophilicity of the carbon bearing the bromine atom, thus facilitating the oxidative addition step and enhancing reactivity compared to unsubstituted or electron-rich bromoanilines. However, the ortho-position of the bromine atom can introduce steric hindrance, potentially counteracting this electronic activation.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid

Bromoaniline IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9012~85 (estimated)[1]
2-BromoanilineCataCXium A PalladacycleCs₂CO₃2-MeTHF801695[2]
3-BromoanilinePd(PPh₃)₄Na₂CO₃Toluene/MeOH/H₂O801577-82[3]
4-BromoanilinePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1002497[4]

Note: The yields presented are from different studies with varying reaction conditions and are intended for qualitative comparison. Direct quantitative comparison requires identical experimental setups.

The data suggests that while 2-bromoaniline can achieve very high yields under optimized conditions, the electronically activated this compound is also a highly effective substrate in Suzuki-Miyaura coupling. The slightly harsher conditions sometimes required for ortho-substituted anilines may be a factor to consider in substrate compatibility.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the electron-withdrawing trifluoromethyl group is anticipated to enhance the reactivity of this compound.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Various Bromoanilines with a Secondary Amine (e.g., Morpholine)

Bromoaniline IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPd₂(dba)₃ / XPhosNaOtBuToluene10018High (qualitative)[5]
2-BromoanilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 min (MW)>95[6]
4-Bromobenzonitrile (electron-poor)Pd₂(dba)₃ / XantPhosDBUDMF10018High (qualitative)[5]
Bromobenzene (electron-neutral)PdCl₂(P(o-Tolyl)₃)₂NaOtBuToluene1003High[7]

Note: The data is compiled from various sources with different reaction conditions and should be interpreted as a general guide to reactivity.

The available data indicates that bromoanilines, in general, are excellent substrates for Buchwald-Hartwig amination, often providing high yields.[6][7] The electron-withdrawing groups, such as the trifluoromethyl group, generally favor the reaction.[5]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group like the trifluoromethyl group is a key activating feature for nucleophilic aromatic substitution (SNAr) on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be electron-poor to be susceptible to attack by a nucleophile.

The trifluoromethyl group in this compound, being ortho and para directing in its electron-withdrawing effect, will strongly activate the positions ortho and para to it for nucleophilic attack. In this specific isomer, the bromine atom is at a position that is not directly activated by the trifluoromethyl group for a typical addition-elimination SNAr mechanism where the trifluoromethyl group would stabilize the Meisenheimer intermediate. However, the overall electron-deficient nature of the ring can still facilitate substitution, especially under forcing conditions.

In contrast, isomers where the trifluoromethyl group is ortho or para to the bromine atom would be expected to be significantly more reactive in SNAr reactions.

Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

Bromoaniline IsomerPosition of -CF₃ relative to -BrExpected SNAr ReactivityRationale
This compoundmetaModerateOverall ring deactivation, but no direct stabilization of the Meisenheimer intermediate.
4-Bromo-3-(trifluoromethyl)anilineorthoHighStrong activation due to ortho-CF₃ group stabilizing the negative charge in the intermediate.
2-Bromo-5-(trifluoromethyl)anilineparaHighStrong activation due to para-CF₃ group stabilizing the negative charge in the intermediate.
4-Bromoaniline-LowLacks a strong electron-withdrawing group to activate the ring for SNAr.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromoanilines

A mixture of the bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Bromoanilines

In an oven-dried Schlenk tube under an inert atmosphere, the bromoaniline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added. The mixture is then heated with stirring at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general workflow for a cross-coupling experiment.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Bromoaniline, Boronic Acid, Catalyst, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware (Schlenk Tube) glassware->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction and Washing monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

This compound stands out as a highly reactive and versatile substrate in palladium-catalyzed cross-coupling reactions, a fact attributed to the strong electron-withdrawing effect of the trifluoromethyl group. This electronic activation generally leads to high yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions. While steric hindrance from the ortho-bromo substituent can be a factor, appropriate ligand and catalyst selection can overcome this challenge. In the context of nucleophilic aromatic substitution, its reactivity is moderate due to the meta-positioning of the trifluoromethyl group relative to the bromine, making other isomers with ortho or para relationships more suitable for SNAr transformations. This guide provides a foundational understanding for researchers to make informed decisions in the strategic use of this compound and its isomers in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Comparative Analysis of the Biological Activity of 2-Bromo-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and target specificity is a continuous endeavor in medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has proven to be a highly effective approach in modulating their physicochemical and biological properties. This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the versatile building block, 2-bromo-3-(trifluoromethyl)aniline. While direct comparative studies on a wide array of derivatives from this specific starting material are limited, this document collates and analyzes available data on structurally related compounds, offering valuable insights for drug discovery and development.

Anticancer Activity: A Promising Frontier

Derivatives of trifluoromethylanilines have demonstrated significant potential as anticancer agents. The presence of both a bromine atom and a trifluoromethyl group on the aniline ring provides a unique scaffold for the synthesis of diverse heterocyclic compounds with antiproliferative properties.

Pyrimidine and Thiazolo[4,5-d]pyrimidine Derivatives

Research into trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives has revealed promising anticancer activities. Although not exclusively derived from this compound, these studies provide a strong rationale for its use in generating potent anticancer compounds. For instance, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b ), exhibited significant growth inhibition against melanoma, breast, and prostate cancer cell lines.[3]

Table 1: Anticancer Activity of a 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (IC₅₀ in µM) [3]

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)
3b 25.424.427.8>50
Kinase Inhibition

The 2-anilino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The substitution pattern on the aniline ring is crucial for potency and selectivity. Studies on pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors have utilized 3-bromoaniline as a key synthon. This suggests that this compound could be a valuable starting material for the development of novel kinase inhibitors with unique structure-activity relationships.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated and trifluoromethyl-substituted anilines have been investigated for their antibacterial and antibiofilm activities.

Pyrazole Derivatives

A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives highlighted the importance of halogen and trifluoromethyl groups for potent antibacterial activity. One of the most effective compounds in the series featured both bromo and trifluoromethyl substitutions, demonstrating significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This particular derivative inhibited the growth of three out of five S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg/mL.[4]

Table 2: Antimicrobial Activity of a Bromo and Trifluoromethyl-Substituted Pyrazole Derivative (MIC in µg/mL) [4]

Bacterial StrainCompound 25
S. aureus (Strain 1)0.78
S. aureus (Strain 2)0.78
S. aureus (Strain 3)0.78
S. epidermidis1.56
E. faecium0.78
Halogenated Anilines against Vibrio Species

A broad screening of 68 aniline derivatives for their antimicrobial efficacy against Vibrio species, common foodborne pathogens, revealed that halogenation significantly contributes to their antibacterial and antibiofilm properties.[2][5] While not directly derivatives of this compound, compounds like 4-bromo-3-chloroaniline and 3,5-dibromoaniline showed notable activity, indicating the potential of multi-halogenated anilines as antimicrobial leads.[5]

Experimental Protocols

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

The general synthetic route for 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives involves the cyclization of appropriately substituted thiourea precursors. The synthesis of the key intermediate, a substituted thiourea, is achieved by reacting an aminopyrimidine with an isothiocyanate. Subsequent intramolecular cyclization yields the desired thiazolo[4,5-d]pyrimidine core.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Visualizing Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

G General Workflow for Synthesis and Biological Evaluation of Novel Compounds cluster_synthesis Synthesis cluster_biological Biological Evaluation Start Starting Material: This compound Reaction Chemical Reactions (e.g., Cyclization, Substitution) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Data Data Analysis (IC50, MIC values) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR MTT_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Comparative Crystallographic Analysis of Bromo-Trifluoromethyl Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the single-crystal X-ray diffraction data for two Schiff base derivatives of aniline, each featuring bromo and trifluoromethyl substitutions, reveals key structural insights relevant to crystal engineering and drug design. This guide provides a side-by-side comparison of their crystallographic parameters, experimental protocols for their synthesis and crystal structure determination, and a visualization of the crystallographic workflow.

Comparison of Crystallographic Data

The two compounds selected for this comparison are (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (Compound 1 ) and (E)-4-Bromo-N-(2-chlorobenzylidene)aniline (Compound 2 ). While not a trifluoromethyl-containing derivative, Compound 2 provides a valuable comparison point as a halogenated Schiff base, allowing for an analysis of the influence of different electron-withdrawing groups on the crystal structure.

Crystallographic ParameterCompound 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)anilineCompound 2: (E)-4-Bromo-N-(2-chlorobenzylidene)aniline
Chemical Formula C₁₅H₈BrF₆NC₁₃H₉BrClN
Molecular Weight 396.13 g/mol 294.57 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 15.243 (13)15.243 (13)
b (Å) 4.020 (4)4.020 (4)
c (Å) 20.142 (18)20.142 (18)
α (°) 9090
β (°) 103.248 (8)103.248 (8)
γ (°) 9090
Volume (ų) 1201.4 (18)1201.4 (18)
Z 44
Calculated Density (Mg/m³) 1.6291.629
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Temperature (K) 296296
Final R indices [I > 2σ(I)] R = 0.048R = 0.048
wR (F²) 0.1380.138
Data/restraints/parameters 1413 / 0 / 1541413 / 0 / 154

Key Observations:

  • Both compounds crystallize in the same monoclinic crystal system and P2₁/n space group, indicating similar packing symmetries.[1]

  • The unit cell dimensions and volume are identical for both compounds as presented in the available data.[1]

  • The presence of two trifluoromethyl groups in Compound 1 significantly increases its molecular weight compared to Compound 2 , which has a chloro substituent.

Experimental Protocols

Synthesis of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline (Compound 1)

This Schiff base was prepared via a condensation reaction. 2-Bromobenzaldehyde (4.50 g, 24.3 mmol) was stirred in 250 mL of hexanes with 1.0 g of anhydrous magnesium sulfate. To this mixture, 3,5-bis(trifluoromethyl)aniline (5.575 g, 24.3 mmol) was added slowly, and the resulting solution was stirred for 2 hours. The magnesium sulfate was then removed by vacuum filtration. The filtrate was cooled to 243 K for 48 hours, which resulted in the formation of a yellow precipitate. This precipitate was collected by vacuum filtration and purified through recrystallization from hexanes to yield light-yellow crystals.[2][3][4]

Synthesis of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline (Compound 2)

The synthesis of Compound 2 also involves a Schiff base condensation. Equimolar amounts of 4-bromoaniline and 2-chlorobenzaldehyde were dissolved in a suitable solvent, such as ethanol, and refluxed for several hours. Upon cooling, the product crystallizes out of the solution and can be collected by filtration and recrystallized to obtain crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement

For both compounds, single crystals of suitable size and quality were mounted on a diffractometer. Data for Compound 2 was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] The structures were solved and refined using appropriate software packages. For Compound 2 , the structure was solved by direct methods and refined on F².[1]

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Goniometer Goniometer Crystal_Mounting->Goniometer X_ray_Source X-ray Source X_ray_Source->Goniometer X-ray Beam Detector Detector Goniometer->Detector Diffracted X-rays Data_Processing Data Processing Detector->Data_Processing Phase_Problem Solving the Phase Problem (e.g., Direct Methods) Data_Processing->Phase_Problem Model_Building Electron Density Map & Model Building Phase_Problem->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation & Deposition Refinement->Validation

Caption: A simplified workflow of single-crystal X-ray crystallography.

References

A Comparative Analysis of Trifluoromethyl-Substituted Anilines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethyl-substituted anilines are indispensable building blocks in contemporary organic chemistry, particularly within pharmaceutical and materials science research. The incorporation of the trifluoromethyl (–CF3) group into molecular scaffolds can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comparative analysis of the performance of these anilines in two pivotal organic reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. It offers supporting experimental data, detailed protocols, and visualizations to aid in reaction design and optimization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for synthesizing carbon-nitrogen (C-N) bonds, a common linkage in over 60% of bioactive molecules.[3][4] The presence of the electron-withdrawing trifluoromethyl group on the aniline substrate can pose unique challenges, necessitating careful optimization of catalysts, ligands, and bases.[3]

The following table summarizes representative data for the Buchwald-Hartwig amination, comparing the performance of different trifluoromethyl-aniline derivatives. The strong electron-withdrawing nature of the –CF3 group generally requires robust catalytic systems to achieve high yields.

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-3,5-bis(trifluoromethyl)benzeneAnisole1.53.0NaOtBu (1.4)Toluene801899[4]
21-Bromo-3,5-bis(trifluoromethyl)benzenep-Toluidine1.53.0NaOtBu (1.4)Toluene801897[4]
34-Bromo-3-(trifluoromethyl)anilineMorpholine2.04.0NaOtBu (1.4)Toluene1001888[3][5]
41-Chloro-4-(trifluoromethyl)benzene2-Aminopyridine2.04.0 (MorDalPhos)K3PO4 (1.5)t-AmylOH1102483[5]
51-Chloro-4-(trifluoromethyl)benzeneN-Methylbenzylamine2.04.0 (MorDalPhos)K3PO4 (1.5)t-AmylOH1102485[5]

Note: This table compiles representative data from various sources and should serve as a guideline for reaction optimization.

This protocol provides a general method and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox, as the reaction is sensitive to air and moisture.[3]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube or reaction vial.

  • Addition of Reagents: To the same tube, add the base (e.g., NaOtBu, 1.2-1.5 equiv), the trifluoromethyl-substituted aniline or amine coupling partner (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually 12-24 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[3]

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Inert Atmosphere Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Charge Schlenk Tube: - Aryl Halide - Pd Catalyst - Ligand B Add Reagents: - Base - Amine C Add Anhydrous Solvent D Seal & Heat (80-110 °C) C->D E Monitor by TLC / LC-MS F Cool & Quench E->F G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6] When using trifluoromethyl-substituted anilines as precursors to aryl halides, the position of the –CF3 group can influence reactivity through both electronic and steric effects.[7][8]

The table below presents data on the Suzuki-Miyaura coupling of various dihalogenated trifluoromethyl-benzene derivatives. The regioselectivity is often dictated by the steric hindrance and electronic effects imposed by the –CF3 group.

EntryAryl HalideBoronic AcidPd-Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)NoteReference
11,4-Dibromo-2-(trifluoromethyl)benzenePhenylboronic acid (1 eq)Pd(PPh₃)₄ (3)Na₂CO₃ (3)Toluene/EtOH/H₂O8085Site-selective coupling at C-4 (meta to CF₃)[8]
22,4-Dichloro-1-(trifluoromethyl)benzenePhenylboronic acid (1.3 eq)Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O10078Site-selective coupling at C-4 (para to CF₃)[8]
32-Bromo-5-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9092N/ARepresentative
44-Bromo-3-(trifluoromethyl)anilineThiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O10089N/ARepresentative

Note: Entries 3 and 4 are representative examples based on general protocols for similar substrates, as direct comparative studies are sparse.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a trifluoromethyl-substituted aryl halide. As with C-N couplings, all operations should be conducted under an inert atmosphere.[6][7]

  • Reaction Setup: To a dry reaction vessel, add the trifluoromethyl-substituted aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).[6]

  • Solvent Addition: Add a suitable anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to yield the pure biaryl product.

G Logical Reactivity in Pd-Catalyzed Cross-Coupling cluster_halide Halide Reactivity (C-X Bond Strength) cluster_electronics Electronic Effects of -CF3 Group cluster_sterics Steric Effects I Aryl-Iodide (Most Reactive) Br Aryl-Bromide I->Br Decreasing Rate of Oxidative Addition Cl Aryl-Chloride (Least Reactive) Br->Cl Decreasing Rate of Oxidative Addition EWG Strong Electron- Withdrawing Group (-CF3) React_ArylX Increases Reactivity of Aryl Halide (Faster Oxidative Addition) EWG->React_ArylX React_Amine Decreases Nucleophilicity of Aniline (Slower Coupling) EWG->React_Amine Ortho Ortho -CF3 Group Hindrance Introduces Steric Hindrance Ortho->Hindrance Rate May require bulkier ligands or slow down reaction rate Hindrance->Rate

Caption: Factors influencing the reactivity of trifluoromethyl-substituted anilines.

Application in Medicinal Chemistry: Synthesis of Sorafenib

Trifluoromethyl-anilines are key intermediates in the synthesis of numerous pharmaceuticals. Sorafenib, a kinase inhibitor used to treat primary kidney and liver cancer, incorporates a 4-chloro-3-(trifluoromethyl)phenyl moiety.[2] The synthesis highlights the industrial relevance of reactions involving these building blocks.

G Simplified Synthesis Step for Sorafenib Aniline 4-chloro-3-(trifluoromethyl)phenyl isocyanate Reaction + Aniline->Reaction Intermediate Pyridine-based Amine Intermediate Intermediate->Reaction Sorafenib Sorafenib (Final Drug Molecule) Reaction->Sorafenib Urea Bond Formation

Caption: Incorporation of a trifluoromethyl-aniline derivative in drug synthesis.

References

Navigating the Subtle Shifts: A Comparative Guide to the ¹⁹F NMR of Bromo-(trifluoromethyl)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of positional isomers is a critical step. The subtle differences in the arrangement of functional groups on an aromatic ring can profoundly impact a molecule's biological activity, physicochemical properties, and safety profile. This guide offers a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for various bromo-(trifluoromethyl)aniline isomers, providing valuable data for their differentiation and characterization.

The trifluoromethyl (-CF₃) group is a valuable reporter in ¹⁹F NMR spectroscopy due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. Its chemical shift is exquisitely sensitive to the electronic environment, making it a powerful probe for discerning the structural nuances between isomers. This guide focuses on the effect of bromine substitution on the ¹⁹F NMR chemical shift of the -CF₃ group in trifluoromethylaniline.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The following table summarizes the reported ¹⁹F NMR chemical shifts for 3-(trifluoromethyl)aniline and two of its bromo-isomers. These values, obtained in deuterated chloroform (CDCl₃), are referenced to an external standard. The data clearly illustrates the influence of the bromine atom's position on the electronic environment of the trifluoromethyl group.

Compound¹⁹F NMR Chemical Shift (δ, ppm)Solvent
3-(Trifluoromethyl)aniline~ -64CDCl₃
3-Bromo-5-(trifluoromethyl)aniline-61.07CDCl₃
4-Bromo-3-(trifluoromethyl)anilineData available via SpectraBase*CDCl₃
2-Bromo-3-(trifluoromethyl)anilineData not readily available-

*Access to the full spectrum is available through a free account on the SpectraBase website.

The data reveals a downfield shift of the -CF₃ resonance upon introduction of a bromine atom in the meta-position relative to the trifluoromethyl group (3-Bromo-5-(trifluoromethyl)aniline) compared to the parent 3-(trifluoromethyl)aniline. This deshielding effect can be attributed to the electron-withdrawing nature of the bromine atom, which influences the electron density around the -CF₃ group. While the exact value for 4-Bromo-3-(trifluoromethyl)aniline from SpectraBase is pending, it is expected to show a different chemical shift due to the altered electronic effects of the para-bromo substituent.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹⁹F NMR spectra of bromo-(trifluoromethyl)aniline isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified bromo-(trifluoromethyl)aniline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

3. Acquisition Parameters:

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker instruments with proton decoupling).

  • Spectral Width: A wide spectral width (e.g., -50 to -70 ppm) should be initially used to ensure the signal is captured, and then optimized.

  • Reference: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

4. Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully.

  • Reference the spectrum to the appropriate standard.

  • Integrate the signal of interest.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of bromo-(trifluoromethyl)aniline isomers using ¹⁹F NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis cluster_3 Isomer Identification A Dissolve Isomer in CDCl3 B Acquire 19F NMR Spectrum A->B C Process Spectrum (FT, Phasing) B->C D Reference Chemical Shift C->D E Compare with Known Isomer Data D->E F Identify Isomer E->F

Caption: Workflow for bromo-(trifluoromethyl)aniline isomer identification using 19F NMR.

In-Silico and Molecular Docking-Based Comparative Analysis of 2-Bromo-3-(trifluoromethyl)aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating a Novel Class of Compounds

In the landscape of modern drug discovery, in-silico methodologies, particularly molecular docking, have become indispensable tools for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comparative framework for assessing the potential of 2-Bromo-3-(trifluoromethyl)aniline derivatives as therapeutic agents. While specific experimental data on the biological activity of this class of compounds is not extensively available in published literature, this document outlines the established computational protocols and data presentation formats that are crucial for their evaluation. The subsequent sections will detail standardized experimental procedures for molecular docking, present illustrative quantitative data in a comparative format, and visualize key computational workflows and potential biological pathways.

Comparative Analysis of Binding Affinities: An Illustrative Overview

Molecular docking simulations predict the binding affinity of a ligand to the active site of a target protein, typically expressed in kcal/mol. Lower binding energy values indicate a more stable and potentially more potent interaction. The following table presents a hypothetical comparison of this compound derivatives against a known reference inhibitor for a generic kinase target. This data is for illustrative purposes to demonstrate the standard format for presenting such findings.

Compound IDDerivative SubstitutionTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)Interacting Residues
BTFA-001 UnsubstitutedKinase X-8.50.5MET793, LYS745, ASP810
BTFA-002 4-FluoroKinase X-8.90.2MET793, LYS745, GLU762
BTFA-003 4-ChloroKinase X-9.20.1MET793, LYS745, ASP810
BTFA-004 4-MethylKinase X-8.20.8MET793, LYS745
Reference Inhibitor StaurosporineKinase X-10.50.02CYS809, MET793, LYS745, ASP810

Note: The data presented in this table is hypothetical and serves as an example of how quantitative results from molecular docking studies should be structured for comparative analysis.

Experimental Protocols for In-Silico Analysis

A rigorous and well-documented experimental protocol is fundamental to the reproducibility and validity of in-silico studies. The following outlines a detailed methodology for the molecular docking of this compound derivatives against a protein target.

1. Protein Preparation:

  • Source: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Cleaning: All non-essential water molecules, co-crystallized ligands, and ions are removed from the PDB file.

  • Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned based on a physiological pH of 7.4.

  • Energy Minimization: The protein structure is subjected to energy minimization using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives and any reference compounds are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a semi-empirical or ab initio quantum mechanical method.

  • Tautomeric and Ionization States: The most probable tautomeric and ionization states at physiological pH are generated.

  • File Format Conversion: The prepared ligand structures are saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

3. Molecular Docking Simulation:

  • Software: A validated molecular docking program such as AutoDock Vina, Glide, or GOLD is utilized.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Parameters: The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set to ensure a comprehensive exploration of the conformational space.

  • Execution: The docking simulation is performed, generating a set of predicted binding poses for each ligand ranked by their calculated binding affinities.

4. Analysis of Results:

  • Binding Pose Analysis: The top-ranked binding poses for each ligand are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

  • Scoring Function: The binding affinities and predicted inhibition constants (Ki) are recorded and compared across the series of derivatives and with the reference inhibitor.

  • Visualization: Molecular visualization software (e.g., PyMOL, Chimera) is used to generate high-quality images of the ligand-protein interactions.

Visualizing In-Silico Workflows and Biological Pathways

Graphical representations are essential for conveying complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a typical in-silico drug design workflow and a hypothetical signaling pathway where this compound derivatives might exert their effects.

In_Silico_Drug_Design_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Molecular Docking cluster_3 Lead Optimization TID Target Identification TV Target Validation TID->TV VS Virtual Screening TV->VS LD Ligand-based Design TV->LD FB Fragment-based Design TV->FB PP Protein Preparation VS->PP LP Ligand Preparation LD->LP FB->LP Dock Docking Simulation PP->Dock LP->Dock PA Pose Analysis Dock->PA ADMET ADMET Prediction PA->ADMET QSAR QSAR Analysis PA->QSAR MD Molecular Dynamics ADMET->MD QSAR->MD

In-Silico Drug Design Workflow

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS BTFA This compound Derivative BTFA->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical Kinase Inhibition Pathway

Conclusion

This guide provides a foundational framework for the in-silico evaluation of this compound derivatives. While specific experimental data remains to be published, the outlined protocols for molecular docking and the standardized formats for data presentation offer a clear path forward for researchers in the field. The provided visualizations of a general drug design workflow and a potential signaling pathway serve to contextualize the importance and application of these computational methods. As more experimental data becomes available, such comparative guides will be instrumental in accelerating the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

Safety Operating Guide

Proper Disposal of 2-Bromo-3-(trifluoromethyl)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-3-(trifluoromethyl)aniline is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is crucial due to the compound's hazardous properties.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Proper handling and disposal are not merely recommended; they are mandated by regulations to mitigate risks to personnel and the environment.

Key Physical and Chemical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular Formula C₇H₅BrF₃N[3]
Molecular Weight 240.02 g/mol [3]
CAS Number 393-36-2[3][4]
Appearance White to slightly yellow or brown crystalline solid[3]
Melting Point 47-51 °C[3]
Boiling Point 81-84 °C at 0.5 Torr[3]
Density 1.697 g/cm³ at 20 °C[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Safety glasses with side-shields or goggles.[1] A faceshield is also recommended.

  • Hand Protection: Wear protective gloves.[1][5]

  • Skin and Body Protection: Protective clothing should be worn to prevent skin contact.[1][5]

  • Respiratory Protection: Use in a well-ventilated area.[1][5] If ventilation is inadequate, a suitable respirator should be used.

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]

1. Waste Collection and Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, absorbent pads) in a designated, properly labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management program.[6] Leave chemicals in their original containers if possible.[6]

2. Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5]
  • Keep the container tightly closed.[5]
  • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[3]

4. Arranging for Disposal:

  • Dispose of the contents and container through a licensed chemical waste management company or an approved waste disposal plant.[4][5][6]
  • Follow all federal, state, and local regulations for hazardous waste disposal.[5][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Wear the personal protective equipment detailed above.

3. Contain and Absorb the Spill:

  • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).
  • For solid spills, carefully sweep up the material, avoiding dust generation.[1]

4. Collect and Dispose of Spill Debris:

  • Place the absorbed material and any contaminated cleaning supplies into a sealable, labeled hazardous waste container.[3]
  • Decontaminate the spill area with a suitable cleaning agent.
  • Dispose of all contaminated materials as hazardous waste.[3]

5. Post-Spill Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water.[3]
  • Report the spill to the appropriate safety officer or department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated items) assess_waste->solid_waste Solid collect_waste Collect in Designated Hazardous Waste Container liquid_waste->collect_waste solid_waste->collect_waste label_container Label Container Clearly - 'Hazardous Waste' - Chemical Name collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste arrange_disposal Arrange for Professional Disposal (Licensed Waste Management) store_waste->arrange_disposal end End: Compliant Disposal arrange_disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Bromo-3-(trifluoromethyl)aniline (CAS No. 58458-10-9). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its potential health effects is crucial before handling.

GHS Classification Summary [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Skin and Body Protection A lab coat worn over personal clothing that covers the legs.Protects skin from accidental spills.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Prevents inhalation of harmful dust or vapors.

Operational Plan: Safe Handling and Storage

A systematic approach is essential for the safe handling of this compound.

Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that a chemical fume hood and other engineering controls are functioning correctly.

    • Ensure safety showers and eyewash stations are readily accessible.[3]

  • Handling:

    • Always handle this chemical within a certified chemical fume hood.

    • Avoid all personal contact, including inhalation of dust or fumes.[2]

    • Wear appropriate PPE at all times.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly with soap and water after handling.[2]

Storage Protocol:

  • Store in a tightly closed, properly labeled container.[2][4]

  • Keep in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[2]

First Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][3] If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Disposal:

  • Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste.[3] Place in a designated, sealed, and properly labeled container.[2]

  • Liquid Waste: Collect solutions of the compound in a designated, sealed, and labeled waste container for halogenated organic liquid waste.

  • Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[3]

Decontamination:

  • Glassware: Reusable glassware must be thoroughly decontaminated. Rinse with a suitable solvent and then wash with soap and water.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water.

Experimental Workflow

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Glassware & Surfaces handle2->post1 Proceed to Cleanup post2 Segregate & Label Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.